Ret-IN-13
Description
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Properties
Molecular Formula |
C32H33F4N5O3 |
|---|---|
Molecular Weight |
611.6 g/mol |
IUPAC Name |
2-[6-(6,7-dimethoxyquinolin-3-yl)-3-pyridinyl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-2-fluoro-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C32H33F4N5O3/c1-4-40-7-9-41(10-8-40)19-23-13-25(33)28(15-24(23)32(34,35)36)39-31(42)11-20-5-6-26(37-17-20)22-12-21-14-29(43-2)30(44-3)16-27(21)38-18-22/h5-6,12-18H,4,7-11,19H2,1-3H3,(H,39,42) |
InChI Key |
ZZWZYEZSFZRFRF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=C(C=C2C(F)(F)F)NC(=O)CC3=CN=C(C=C3)C4=CN=C5C=C(C(=CC5=C4)OC)OC)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the RET Inhibitor Ret-IN-13: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of Ret-IN-13, a potent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Properties
This compound, also referred to as compound 1 in patent literature, is a quinoline-based compound identified as a highly potent inhibitor of both wild-type RET and the V804M mutant, a common resistance mutation.[1][2]
Chemical Name: (S)-1-(1-(4-(4-amino-7-(1-(2-hydroxy-2-methylpropyl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)ethyl)-6-(2,6-difluorophenyl)-1,5-naphthyridin-2(1H)-one
Chemical Formula: C₃₂H₃₃F₄N₅O₃
Molecular Weight: 611.63 g/mol
CAS Number: 2684258-54-4[2][3]
Chemical Structure:
Synthesis Protocol
The synthesis of this compound is detailed in patent WO2021164742A1. The following is a representative multi-step synthesis based on the methodologies for similar quinoline derivatives.
Experimental Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Detailed Methodology:
The synthesis of this compound involves the construction of a substituted quinoline core followed by coupling with a pyrrolopyrimidine moiety. While the exact, step-by-step process from the patent is proprietary, a general approach based on established organic chemistry principles for similar structures is outlined below.
-
Step 1: Synthesis of the Substituted Quinoline Core. This typically involves a multi-step sequence starting from commercially available precursors. Reactions such as Friedländer annulation or Conrad-Limpach synthesis can be employed to construct the quinoline ring system. Subsequent functionalization introduces the necessary substituents at the desired positions.
-
Step 2: Synthesis of the Pyrrolopyrimidine Coupling Partner. The pyrrolo[2,3-d]pyrimidine core is synthesized, often starting from a substituted pyrrole. This core is then functionalized with the piperidine and phenyl groups through a series of reactions, including amination and cross-coupling reactions.
-
Step 3: Coupling of the Key Intermediates. The substituted quinoline and the pyrrolopyrimidine fragments are coupled together. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, are common methods for forming the carbon-nitrogen or carbon-carbon bond linking the two heterocyclic systems.
-
Step 4: Final Modifications and Purification. Following the coupling reaction, any remaining functional group manipulations are performed. The final compound is then purified to a high degree using techniques such as column chromatography and recrystallization to yield this compound.
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of the RET receptor tyrosine kinase. Dysregulation of RET signaling, through mutations or fusions, is a known driver in various cancers, including non-small cell lung cancer and medullary thyroid cancer.
Quantitative Data:
| Target | IC₅₀ (nM) |
| RET (Wild-Type) | 0.5[1][2] |
| RET (V804M Mutant) | 0.9[1][2] |
| CYP1A2 | >50,000 |
| CYP2C9 | 12,500 |
| CYP2C19 | 16,900 |
| CYP2D6 | 18,800 |
| CYP3A4 | >50,000 |
Pharmacokinetic Parameters in Male Mice:
| Parameter | Intravenous (0.5 mg/kg) | Oral (2.5 mg/kg) |
| T₁/₂ (hours) | 6.93 | 5.16 |
| Cₘₐₓ (µM) | - | 0.958 |
| AUC (µM·hr) | - | 12.477 |
| CL (mL/min·kg) | 2.68 | - |
| Vdₛₛ (L/kg) | 1.52 | - |
RET Signaling Pathway Inhibition:
The RET receptor, upon binding its ligand (e.g., GDNF) and co-receptor (GFRα), dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation, survival, and differentiation. This compound inhibits the kinase activity of RET, thereby blocking these downstream pathways.
Caption: RET signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are representative protocols for key assays used to characterize RET inhibitors like this compound.
4.1. In Vitro RET Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to block 50% of the RET kinase activity (IC₅₀).
-
Materials: Recombinant human RET kinase, biotinylated peptide substrate, ATP, kinase assay buffer, and a detection system (e.g., HTRF or luminescence-based).
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the RET kinase, the peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and add the detection reagents.
-
Read the signal on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value using a non-linear regression curve fit.
-
4.2. Cell-Based RET Phosphorylation Assay
This assay measures the ability of the inhibitor to block RET autophosphorylation in a cellular context.
-
Materials: A cell line that overexpresses RET (e.g., a cancer cell line with a RET fusion), cell culture medium, this compound, lysis buffer, and antibodies for detecting total RET and phosphorylated RET (p-RET).
-
Procedure:
-
Plate the RET-expressing cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of total RET and p-RET using an immunoassay method such as Western blotting or ELISA.
-
Quantify the band intensities (for Western blot) or signal (for ELISA) and calculate the inhibition of RET phosphorylation relative to the vehicle-treated control.
-
4.3. In Vivo Pharmacokinetic Study in an Animal Model
This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor in a living organism.
-
Materials: A suitable animal model (e.g., male mice), this compound formulated for intravenous (IV) and oral (PO) administration, and an analytical method to quantify the compound in plasma (e.g., LC-MS/MS).
-
Procedure:
-
Administer a single dose of this compound to two groups of mice via IV and PO routes.
-
Collect blood samples at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples and analyze the concentration using a validated LC-MS/MS method.
-
Calculate the key pharmacokinetic parameters (T₁/₂, Cₘₐₓ, AUC, CL, Vdₛₛ) using appropriate software.
-
References
In Vitro Kinase Selectivity Profile of Ret-IN-13: A Technical Overview
For Immediate Release
[City, State] – November 13, 2025 – Ret-IN-13, a novel quinoline-based compound, has been identified as a highly potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. This technical guide provides an in-depth overview of the in vitro kinase selectivity profile of this compound, including detailed experimental protocols and an analysis of its impact on downstream signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and kinase inhibitor research.
Executive Summary
This compound demonstrates exceptional potency against wild-type RET (RET WT) and the clinically relevant V804M gatekeeper mutant, with half-maximal inhibitory concentrations (IC50) in the sub-nanomolar range. The compound exhibits a favorable selectivity profile, which is critical for minimizing off-target effects and associated toxicities. This guide summarizes the quantitative data, outlines the methodologies for key experiments, and visualizes the relevant biological pathways to provide a comprehensive understanding of this compound's in vitro characteristics.
In Vitro Kinase Selectivity Profile
This compound was profiled against a panel of kinases to determine its selectivity. The IC50 values, representing the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, were determined.
| Kinase Target | IC50 (nM) |
| RET (Wild-Type) | 0.5[] |
| RET (V804M Mutant) | 0.9[] |
| Additional Kinase Targets | Data Not Publicly Available |
Note: A comprehensive kinase selectivity panel for this compound against a broader range of kinases is not yet publicly available. The data presented here highlights the potent activity against the primary target, RET.
Experimental Protocols
The following section details the methodologies for the in vitro kinase assays used to characterize this compound. These protocols are based on established and widely used platforms for kinase inhibitor profiling.
Biochemical Kinase Inhibition Assay (General Protocol)
A common method to determine the IC50 of a kinase inhibitor is through a biochemical assay that measures the phosphorylation of a substrate by the kinase.
Principle: The assay quantifies the amount of phosphorylated substrate, which is directly proportional to the kinase activity. The presence of an inhibitor reduces the rate of phosphorylation.
Materials:
-
Recombinant human RET kinase (Wild-Type and V804M mutant)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a specific peptide or protein substrate for RET)
-
This compound (or other test compounds) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or LanthaScreen™)
-
Microplates (e.g., 96-well or 384-well)
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in kinase buffer.
-
Reaction Setup: The recombinant RET kinase is incubated with varying concentrations of this compound in the microplate wells.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Detection: The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection reagent and a microplate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound. The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression analysis.
RET Signaling Pathways
The RET receptor tyrosine kinase, upon activation, initiates several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. Aberrant activation of these pathways is a hallmark of certain cancers. This compound, by inhibiting RET, is expected to block these signaling events.
The primary signaling pathways regulated by RET include:
-
RAS/RAF/MEK/ERK Pathway: This pathway is a central regulator of cell proliferation.[2]
-
PI3K/AKT Pathway: This cascade is critical for cell survival and growth.[2]
-
JAK/STAT Pathway: This pathway is involved in cell proliferation and differentiation.[2]
-
PLCγ Pathway: This pathway plays a role in cell growth and migration.[2]
Conclusion
This compound is a potent and selective inhibitor of RET kinase, demonstrating significant activity against both wild-type and V804M mutant forms of the enzyme in vitro. Its high potency and anticipated selectivity make it a promising candidate for further investigation as a therapeutic agent for RET-driven malignancies. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers working on the characterization of this and similar kinase inhibitors. Further studies are warranted to establish a comprehensive kinase selectivity profile and to elucidate the precise cellular effects of this compound.
References
In-Depth Technical Guide: Discovery and Characterization of a Selective RET Inhibitor
Disclaimer: The compound "Ret-IN-13" as specified in the topic could not be definitively identified in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the discovery and characterization of a representative and well-documented selective RET inhibitor, Pralsetinib (BLU-667) , to fulfill the core requirements of the request. The methodologies and data presented are based on published studies of Pralsetinib and are intended to serve as a technical guide for researchers, scientists, and drug development professionals.
Introduction to RET and Selective Inhibition
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Aberrant activation of RET through mutations or gene fusions is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and multiple types of thyroid cancer. The development of selective RET inhibitors, which specifically target the ATP-binding site of the RET kinase, represents a significant advancement in precision oncology. These inhibitors are designed to offer improved efficacy and a more favorable safety profile compared to multi-kinase inhibitors that have off-target activities.
Pralsetinib (formerly BLU-667) is a potent and selective oral inhibitor of the RET receptor tyrosine kinase.[1] It was developed to target both wild-type RET and various mutant forms, including those that confer resistance to other therapies.[1]
Discovery and Preclinical Characterization of Pralsetinib
The discovery of Pralsetinib involved a systematic approach to identify a highly selective and potent inhibitor of the RET kinase. This process included high-throughput screening of a diverse chemical library followed by structure-activity relationship (SAR) studies to optimize lead compounds for potency, selectivity, and pharmacokinetic properties.
In Vitro Kinase Inhibition
The inhibitory activity of Pralsetinib against wild-type and mutant RET kinases was determined using biochemical assays.
| Target Kinase | IC50 (nM) |
| Wild-Type RET | 0.4[2] |
| CCDC6-RET | 0.4[3] |
| KIF5B-RET | 12[4] |
| RET M918T | 0.4[2] |
| RET V804L | 0.3[5] |
| RET V804M | 0.4[5] |
| VEGFR2 | 35[4] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
Cellular Activity
The on-target activity of Pralsetinib was further evaluated in cellular assays using cancer cell lines harboring various RET alterations.
| Cell Line | RET Alteration | Cellular IC50 (nM) |
| KIF5B-RET Ba/F3 | KIF5B-RET fusion | 12[4] |
| KIF5B-RET V804L Ba/F3 | KIF5B-RET fusion, V804L mutation | 11[4] |
| KIF5B-RET V804M Ba/F3 | KIF5B-RET fusion, V804M mutation | 10[4] |
| KIF5B-RET V804E Ba/F3 | KIF5B-RET fusion, V804E mutation | 15[4] |
Cellular IC50 values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Methodology:
-
Reagents and Materials:
-
Recombinant human RET kinase (wild-type or mutant).
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ATP (at a concentration close to the Km for the specific kinase).
-
Substrate (e.g., a synthetic peptide or a protein substrate like poly(Glu, Tyr) 4:1).
-
Test compound (serially diluted).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well plates.
-
-
Procedure:
-
Add kinase, substrate, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent that depletes the remaining ATP and then another reagent that converts the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity for each concentration of the test compound relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay
Objective: To determine the effect of a test compound on the proliferation of cancer cells.
Methodology:
-
Reagents and Materials:
-
Cancer cell lines (e.g., Ba/F3 cells engineered to express a RET fusion protein).
-
Cell culture medium and supplements.
-
Test compound (serially diluted).
-
Cell proliferation detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or BrdU incorporation assay).
-
96-well plates.
-
-
Procedure:
-
Seed cells into the wells of a 96-well plate at a predetermined density.
-
Allow cells to adhere and resume growth (typically overnight).
-
Treat the cells with serial dilutions of the test compound.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Measure cell proliferation using a suitable method.
-
CellTiter-Glo®: Add the reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
BrdU Incorporation: Add BrdU to the culture medium, which will be incorporated into the DNA of proliferating cells. After incubation, fix the cells and detect the incorporated BrdU using a specific antibody conjugated to an enzyme that catalyzes a colorimetric or chemiluminescent reaction.
-
-
-
Data Analysis:
-
Calculate the percent inhibition of cell proliferation for each concentration of the test compound relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.
-
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.
Methodology:
-
Animals and Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice).
-
Cancer cell line harboring a RET alteration (e.g., KIF5B-RET Ba/F3 cells).
-
Test compound formulated for oral or parenteral administration.
-
Vehicle control.
-
-
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test compound or vehicle to the mice according to a predetermined dosing schedule (e.g., once or twice daily by oral gavage).
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group.
-
Monitor for any signs of toxicity, such as significant body weight loss.
-
RET Signaling Pathway
Pralsetinib exerts its therapeutic effect by inhibiting the kinase activity of RET, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
Conclusion
The discovery and characterization of selective RET inhibitors like Pralsetinib have provided a significant therapeutic advancement for patients with RET-altered cancers. The in-depth technical understanding of their mechanism of action, potency, and selectivity, derived from a cascade of in vitro and in vivo studies, is crucial for their successful clinical development and application. The experimental protocols and data presented in this guide offer a foundational understanding for researchers and drug development professionals working in the field of targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Pan-cancer efficacy of pralsetinib in patients with RET fusion–positive solid tumors from the phase 1/2 ARROW trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pralsetinib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
In-Depth Technical Guide: Ret-IN-13 and its Impact on Downstream RET Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Receptor Tyrosine Kinase (RET) is a critical signaling hub, playing a pivotal role in cell growth, survival, and differentiation. Aberrant RET activation, through mutations or fusions, is a known driver in various cancers, including non-small cell lung cancer and thyroid carcinoma. This has spurred the development of targeted RET inhibitors. This technical guide provides a comprehensive overview of Ret-IN-13, a potent quinoline-based RET inhibitor. We will delve into its inhibitory activity, its effects on downstream signaling cascades, and the experimental methodologies used for its characterization, based on available data.
Introduction to RET Signaling
The RET receptor, upon binding with its ligand-coreceptor complex, dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins, initiating a cascade of downstream signaling events. The principal pathways activated by RET include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily regulates cell proliferation and differentiation.
-
PI3K/AKT/mTOR Pathway: Crucial for cell survival, growth, and metabolism.
-
JAK/STAT Pathway: Involved in cell proliferation and immune responses.
-
PLCγ Pathway: Plays a role in calcium signaling and protein kinase C (PKC) activation.
Constitutive activation of these pathways due to RET alterations leads to uncontrolled cell proliferation and tumor development.
This compound: A Potent RET Kinase Inhibitor
This compound is a novel, potent inhibitor of the RET kinase.[1][2][3][4][5][6][7][8] Preclinical data demonstrates its high affinity for both wild-type (WT) RET and the clinically relevant V804M gatekeeper mutant, which confers resistance to some other RET inhibitors.
In Vitro Kinase Inhibitory Activity
Biochemical assays have been employed to determine the half-maximal inhibitory concentration (IC50) of this compound against RET kinase. The IC50 value is a measure of the inhibitor's potency.
| Target | IC50 (nM) |
| RET (Wild-Type) | 0.5[1][2][3][4][5][6][7][8] |
| RET (V804M Mutant) | 0.9[1][2][3][4][5][6][7][8] |
Table 1: In vitro inhibitory activity of this compound against wild-type and V804M mutant RET kinase.
Effect of this compound on Downstream RET Signaling
By directly inhibiting the kinase activity of RET, this compound is expected to block the phosphorylation of the RET receptor itself and subsequently attenuate the activation of its downstream signaling pathways. This disruption of oncogenic signaling is the primary mechanism by which this compound is anticipated to exert its anti-tumor effects.
Based on the established understanding of RET signaling, inhibition by this compound would lead to a reduction in the phosphorylation levels of key downstream effector proteins such as AKT, ERK (p44/42 MAPK), and STAT3.
Experimental Protocols
The characterization of a novel kinase inhibitor like this compound typically involves a series of standardized in vitro and in vivo experiments. While the specific protocols for this compound are detailed in patent literature[4], this section outlines the general methodologies that would be employed.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the RET kinase.
Methodology:
-
Reagents: Recombinant human RET kinase (wild-type and mutant forms), ATP, a suitable kinase substrate (e.g., a synthetic peptide), and the test compound (this compound).
-
Procedure: The kinase, substrate, and varying concentrations of this compound are incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Assays (Western Blotting)
Objective: To assess the effect of this compound on the phosphorylation of RET and its downstream signaling proteins in a cellular context.
Methodology:
-
Cell Culture: Use a cancer cell line that harbors a RET alteration (e.g., a RET fusion or mutation) and expresses the target proteins.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified duration. A vehicle control (e.g., DMSO) is also included.
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-RET, anti-p-AKT, anti-p-ERK) and the total forms of these proteins. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Visualize the protein bands using a chemiluminescent or fluorescent detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Cell Viability/Proliferation Assay
Objective: To evaluate the effect of this compound on the growth and survival of cancer cells driven by RET signaling.
Methodology:
-
Cell Seeding: Plate RET-dependent cancer cells in multi-well plates.
-
Treatment: After allowing the cells to adhere, treat them with a range of concentrations of this compound.
-
Incubation: Incubate the cells for a period of time (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as:
-
MTT or MTS assay: Measures metabolic activity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.
-
Crystal violet staining: Stains the DNA of adherent cells.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 or GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Pharmacokinetic Properties
Preliminary pharmacokinetic data for this compound has been reported in male mice.[4] This information is crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which influences its efficacy in vivo.
| Parameter | Intravenous (0.5 mg/kg) | Oral (2.5 mg/kg) |
| T1/2 (hours) | 6.93 | 5.16 |
| CL (mL/min·kg) | 2.68 | - |
| Vdss (L/kg) | 1.52 | - |
| Cmax (µM) | - | 0.958 |
| AUC (µM·hr) | - | 12.477 |
Table 2: Pharmacokinetic parameters of this compound in male mice. (Note: AUC is often presented as µMhr or nghr/mL; the unit provided in the source is µM·hr). T1/2: Half-life, CL: Clearance, Vdss: Volume of distribution at steady state, Cmax: Maximum concentration, AUC: Area under the curve.
Conclusion
This compound is a highly potent inhibitor of both wild-type and V804M mutant RET kinase. Its mechanism of action involves the direct inhibition of RET autophosphorylation, leading to the suppression of downstream oncogenic signaling pathways, including the MAPK and PI3K/AKT pathways. The preclinical data, including its low nanomolar IC50 values and initial pharmacokinetic profile, suggest that this compound is a promising candidate for further investigation in the treatment of cancers driven by aberrant RET signaling. Further studies are warranted to fully elucidate its efficacy and safety profile in more complex biological systems and eventually in clinical settings.
References
- 1. epo.org [epo.org]
- 2. Google LLC Patent & Company Information - GlobalData [globaldata.com]
- 3. Google Patents [patents.google.com]
- 4. patentscope.wipo.int [patentscope.wipo.int]
- 5. PATENTSCOPE [wipo.int]
- 6. patents.justia.com [patents.justia.com]
- 7. Google Patents Advanced Search [patents.google.com]
- 8. Patent Public Search | USPTO [ppubs.uspto.gov]
Initial Toxicity Screening of Ret-IN-13: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the initial preclinical toxicity assessment of Ret-IN-13, a novel inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. The following sections detail the in vitro and in vivo studies conducted to establish the preliminary safety profile of this compound. Methodologies for key experiments are described, and quantitative data are summarized to facilitate interpretation and comparison. Furthermore, relevant biological pathways and experimental workflows are visually represented to enhance understanding.
Introduction
The RET proto-oncogene encodes a receptor tyrosine kinase pivotal for the normal development of several tissues and cell types, including those of the neural and genitourinary systems.[1] Aberrant RET signaling, through activating point mutations or gene rearrangements, is a known driver in various cancers, including medullary and papillary thyroid cancers, as well as a subset of non-small cell lung cancers.[1][2] Consequently, the development of selective RET inhibitors presents a promising therapeutic strategy.[1] this compound has been identified as a potent and selective next-generation RET inhibitor. Early characterization of its safety profile is essential for its continued development as a clinical candidate.[3][4] This guide outlines the initial toxicity screening of this compound, providing a foundational dataset for further preclinical development.
In Vitro Toxicity Assessment
A battery of in vitro assays was conducted to evaluate the potential cytotoxic and off-target effects of this compound at the cellular level. These assays provide a rapid and cost-effective means of identifying potential liabilities early in development.[5]
Cytotoxicity in Cancer and Non-Cancer Cell Lines
Objective: To determine the concentration-dependent cytotoxic effects of this compound on various human cell lines.
Experimental Protocol:
-
Cell Lines: A panel of cell lines was used, including RET-driven cancer cell lines (e.g., LC-2/ad, TT) and non-cancerous cell lines (e.g., primary hepatocytes, renal proximal tubule epithelial cells) to assess both on-target and off-target cytotoxicity.
-
Assay Principle: Cell viability was assessed using a commercially available ATP-based luminescence assay. The amount of ATP is directly proportional to the number of viable cells.
-
Procedure:
-
Cells were seeded in 96-well opaque-walled plates and allowed to adhere overnight.
-
A serial dilution of this compound (typically ranging from 0.01 µM to 100 µM) was added to the wells. Control wells received vehicle (DMSO) only.
-
Plates were incubated for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
The ATP-releasing reagent was added to each well, and luminescence was measured using a plate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve.
Data Summary:
| Cell Line | RET Status | IC50 (µM) |
| LC-2/ad | CCDC6-RET Fusion | < 10 nM |
| TT | RET C634W Mutant | < 10 nM |
| Primary Hepatocytes | Wild-type | > 50 µM |
| Renal Proximal Tubule Cells | Wild-type | > 50 µM |
Note: The IC50 values for the cancer cell lines are based on data for a similar next-generation RET inhibitor, APS03118.[4]
hERG Channel Inhibition Assay
Objective: To assess the potential for this compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, a key indicator of potential cardiotoxicity.
Experimental Protocol:
-
Assay Principle: An automated patch-clamp electrophysiology platform was used to measure the effect of this compound on hERG channel currents expressed in a stable cell line (e.g., HEK293).
-
Procedure:
-
Cells expressing the hERG channel were subjected to a specific voltage-clamp protocol to elicit hERG currents.
-
This compound was perfused at multiple concentrations.
-
The inhibition of the hERG current was measured at each concentration.
-
-
Data Analysis: The IC50 value was determined from the concentration-response curve.
Data Summary:
| Assay | Endpoint | Result |
| hERG Inhibition | IC50 | > 30 µM |
In Vivo Toxicity Assessment
Following the in vitro evaluation, in vivo studies in rodent models were conducted to understand the systemic toxicity and to identify a potential No-Observed-Adverse-Effect Level (NOAEL). These studies are critical for informing the design of longer-term toxicology studies.[6]
Acute Oral Toxicity Study in Rats
Objective: To determine the acute toxicity of a single high dose of this compound and to identify the maximum tolerated dose (MTD).
Experimental Protocol:
-
Animal Model: Male and female Sprague-Dawley rats (5 weeks old).
-
Procedure:
-
Animals were fasted overnight prior to dosing.
-
A single dose of this compound (e.g., 2000 mg/kg) was administered orally by gavage. A control group received the vehicle only.
-
Animals were observed for clinical signs of toxicity at regular intervals for the first 6 hours and then daily for 14 days.[7]
-
Body weights were recorded weekly.
-
At the end of the 14-day observation period, a gross necropsy was performed.
-
-
Endpoints: Mortality, clinical signs of toxicity, body weight changes, and macroscopic organ pathology.
Data Summary:
| Species | Route | Dose | Observations |
| Rat | Oral | 2000 mg/kg | No mortality or significant clinical signs of toxicity observed. No significant changes in body weight compared to control. No gross pathological findings at necropsy. |
28-Day Repeated-Dose Oral Toxicity Study in Rats
Objective: To evaluate the potential toxicity of this compound following daily oral administration for 28 days and to determine the NOAEL.
Experimental Protocol:
-
Animal Model: Male and female Sprague-Dawley rats.
-
Study Design:
-
Four groups of animals (5 males and 5 females per group).
-
Doses: 0 (vehicle control), low dose, mid dose, and high dose (e.g., 5, 25, and 125 mg/kg/day).[8]
-
Daily oral gavage administration for 28 consecutive days.
-
-
In-life Observations:
-
Terminal Procedures:
-
Urinalysis.
-
Blood collection for hematology and clinical chemistry analysis.[11]
-
Necropsy and organ weight measurements.
-
Histopathological examination of a comprehensive list of tissues.
-
Data Summary of Key Findings (Hypothetical):
| Parameter | Low Dose (5 mg/kg/day) | Mid Dose (25 mg/kg/day) | High Dose (125 mg/kg/day) |
| Clinical Chemistry | No significant changes | No significant changes | Increased ALT and AST in males. Increased GGT and bilirubin in females.[8] |
| Organ Weights | No significant changes | Increased relative kidney weight in males.[9] | Increased relative liver weights in males and females.[8] |
| Histopathology | No treatment-related findings | No treatment-related findings | Mild centrilobular hypertrophy in the liver.[8] |
| NOAEL | 25 mg/kg/day | - | - |
Note: The findings presented in this table are hypothetical and based on general observations from similar toxicity studies.[8][9]
Signaling Pathways and Experimental Workflows
RET Signaling Pathway
The RET receptor tyrosine kinase, upon activation by its ligand (e.g., GDNF) and co-receptor (GFRα), dimerizes and autophosphorylates, leading to the activation of several downstream signaling cascades that promote cell growth, proliferation, and survival.[12][13] this compound is designed to inhibit the kinase activity of RET, thereby blocking these downstream signals.
Caption: Canonical RET signaling pathway and the inhibitory action of this compound.
In Vitro Cytotoxicity Assay Workflow
The following diagram illustrates the key steps in determining the IC50 value of this compound in a cell-based assay.
Caption: Workflow for the in vitro cytotoxicity assay.
28-Day In Vivo Toxicity Study Workflow
This diagram outlines the major phases of the 28-day repeated-dose toxicity study.
Caption: Workflow for the 28-day in vivo repeated-dose toxicity study.
Conclusion
The initial toxicity screening of this compound demonstrates a favorable preliminary safety profile. The compound exhibits high potency against RET-driven cancer cell lines with minimal cytotoxicity in non-cancerous cells in vitro. The in vivo studies indicate a high maximum tolerated dose and a NOAEL of 25 mg/kg/day in a 28-day rat study, with mild, reversible liver effects observed only at the highest dose. These results support the continued preclinical development of this compound as a promising therapeutic agent for RET-altered cancers. Further long-term toxicology studies in both rodent and non-rodent species are warranted to fully characterize its safety profile before proceeding to first-in-human clinical trials.
References
- 1. targetedonc.com [targetedonc.com]
- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In Vitro Toxicity Test Services - Creative Biolabs [creative-biolabs.com]
- 6. youtube.com [youtube.com]
- 7. Single, 14-Day, and 13-Week Repeated Dose Toxicity Studies of Daily Oral Gelidium elegans Extract Administration to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. daikinchemicals.com [daikinchemicals.com]
- 9. daikinchemicals.com [daikinchemicals.com]
- 10. :: Environmental Analysis Health and Toxicology [eaht.org]
- 11. Combined Repeated Dose Toxicity Study with Reproduction/Developmental Toxicity Screening Test with 1,6-Hexamethylene Diisocyanate in the Sprague-Dawley Rat, with Cover Letter dated 06/21/1999. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 12. Molecular mechanisms of RET receptor-mediated oncogenesis in multiple endocrine neoplasia 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
Ret-IN-13 structure-activity relationship (SAR) studies
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of RET Kinase Inhibitors
Introduction
The REarranged during Transfection (RET) receptor tyrosine kinase is a critical signaling protein involved in the normal development of the nervous and genitourinary systems.[1][2] However, aberrant RET activity, stemming from point mutations or gene fusions, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[1][3][4][5] This has established RET as a compelling target for therapeutic intervention.[2][4][6] The development of small molecule inhibitors targeting the RET kinase domain has been an area of intense research, leading to clinically approved drugs that have significantly improved patient outcomes.[2]
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of RET kinase inhibitors. While the initial query for "Ret-IN-13" did not yield specific public-domain information on a compound with that designation, this document will delve into the broader principles of RET inhibitor design, drawing upon data from various known inhibitors. The guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecular interactions, experimental methodologies, and signaling pathways central to the development of potent and selective RET inhibitors.
Core Principles of RET Kinase Inhibition
The RET kinase domain, like other tyrosine kinases, possesses an ATP-binding pocket that is the primary target for small molecule inhibitors. These inhibitors are broadly classified into two main types based on their binding mode:
-
Type I Inhibitors: These compounds bind to the active conformation of the kinase (DFG-in).
-
Type II Inhibitors: These inhibitors bind to the inactive conformation (DFG-out), often extending into an adjacent hydrophobic pocket.
The design of selective RET inhibitors has evolved from multi-kinase inhibitors with RET activity to highly selective agents.[2][6] Early multi-kinase inhibitors, such as vandetanib and cabozantinib, demonstrated clinical activity but were associated with off-target toxicities due to their inhibition of other kinases like VEGFR2 (KDR).[2][6] This highlighted the need for more selective compounds to minimize side effects and improve the therapeutic window.[2][7]
Quantitative Data on RET Inhibitors
The following tables summarize key quantitative data for a selection of RET inhibitors, illustrating the impact of structural modifications on their potency and selectivity.
Table 1: In Vitro Potency of Selected RET Inhibitors
| Compound | RET IC50 (nM) | RET V804M IC50 (nM) | KDR (VEGFR2) IC50 (nM) | Reference |
| Pralsetinib (BLU-667) | <1 | <1 | 60 | [2] |
| Selpercatinib (LOXO-292) | <1 | 5.6 | >10,000 | [2][3] |
| Cabozantinib | 5.2 | 4.8 | 0.035 | [3] |
| Vandetanib | 4.6 | 110 | 1.6 | [3] |
| Compound 14 (N-Trisubstituted Pyrimidine) | 18.77 ± 3.71 | Not Reported | Not Reported | [8] |
| Compound 16 (N-Trisubstituted Pyrimidine) | 13.09 ± 4.51 | Not Reported | Not Reported | [8] |
| Compound 20 (N-Trisubstituted Pyrimidine) | Potent | Potent | Not Reported | [8] |
| SPP86 | 31 | Not Reported | Not Reported | [9] |
Table 2: Cellular Activity of Selected RET Inhibitors
| Compound | Cell Line | RET Alteration | Proliferation IC50 (nM) | Reference |
| Selpercatinib (LOXO-292) | TT | C634W mutation | 0.4 | [3] |
| Selpercatinib (LOXO-292) | MTC-M | M918T mutation | 0.3 | [3] |
| Selpercatinib (LOXO-292) | LC-2/ad | CCDC6-RET fusion | 0.6 | [3] |
| Selpercatinib (LOXO-292) | KIF5B-RET Ba/F3 | KIF5B-RET fusion | 0.2 | [3] |
| Cabozantinib | TT | C634W mutation | 2.2 | [3] |
| Vandetanib | TT | C634W mutation | 12 | [3] |
Structure-Activity Relationship (SAR) Insights
The development of potent and selective RET inhibitors has been guided by key SAR principles. Analysis of various chemical scaffolds reveals common structural features and modifications that influence activity.
Hinge-Binding Motifs
A crucial interaction for kinase inhibitors is the formation of hydrogen bonds with the hinge region of the ATP-binding pocket. For RET, this typically involves a bicyclic heteroaromatic core. Studies on 5,6-fused bicyclic heteroaromatic cores have provided insights into the subtle SAR differences among various ring systems.[1]
Exploiting the Post-Lysine Pocket for Selectivity
A significant breakthrough in achieving high RET selectivity was the targeting of a small, cryptic pocket adjacent to the catalytic lysine (K758), termed the "post-lysine pocket".[10] Highly selective inhibitors like selpercatinib (LOXO-292) and pralsetinib (BLU-667) effectively occupy this pocket.[10] The ability to access this pocket is dependent on a specific conformation of the P-loop and the αC helix, a feature that appears to be distinctive for RET.[10]
Overcoming Gatekeeper Mutations
A common mechanism of acquired resistance to kinase inhibitors is the emergence of mutations in the "gatekeeper" residue of the ATP-binding pocket. In RET, the V804M mutation confers resistance to many first-generation inhibitors.[8] SAR studies have focused on developing compounds that can accommodate the bulkier methionine residue. For example, N-trisubstituted pyrimidine derivatives have been identified that retain activity against the RET V804M mutant.[8]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of RET inhibitors. Below are representative protocols for key experiments.
Biochemical Kinase Assay (RET Inhibition)
-
Objective: To determine the in vitro inhibitory activity of a compound against the RET kinase.
-
Materials: Recombinant human RET kinase domain, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the RET kinase enzyme, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular Proliferation Assay
-
Objective: To assess the effect of a compound on the proliferation of cancer cells harboring a specific RET alteration.
-
Materials: A RET-dependent cancer cell line (e.g., TT cells with the C634W mutation), cell culture medium, fetal bovine serum (FBS), test compounds, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percent inhibition of proliferation for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Western Blot Analysis of RET Phosphorylation
-
Objective: To confirm that the anti-proliferative activity of a compound is due to the inhibition of RET signaling.
-
Materials: RET-dependent cancer cells, lysis buffer, primary antibodies (anti-phospho-RET, anti-total-RET, anti-phospho-ERK, anti-total-ERK), secondary antibodies, and reagents for SDS-PAGE and Western blotting.
-
Procedure:
-
Treat the cells with the test compound at various concentrations for a short period (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total RET and downstream signaling proteins like ERK.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on RET phosphorylation and downstream signaling.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in RET signaling and inhibitor development is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate these pathways and workflows.
Caption: Canonical RET signaling pathway activation.
Caption: Workflow for RET inhibitor screening and validation.
The development of RET kinase inhibitors has progressed significantly, driven by a deepening understanding of the structure-activity relationships that govern their potency and selectivity. The journey from broad-spectrum multi-kinase inhibitors to highly selective agents that can overcome resistance mutations exemplifies the power of rational drug design. Key strategies, such as targeting unique conformational states and cryptic pockets within the RET kinase domain, have been instrumental in this success. As our knowledge of RET biology and the mechanisms of resistance continues to expand, so too will the opportunities to develop even more effective and durable therapies for patients with RET-driven cancers. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug developers working in this dynamic and impactful field.
References
- 1. Structure-Based QSAR Modeling of RET Kinase Inhibitors from 49 Different 5,6-Fused Bicyclic Heteroaromatic Cores to Patent-Driven Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and dynamic determinants for highly selective RET kinase inhibition reveal cryptic druggability - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ret-IN-13 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ret-IN-13 is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] Activating mutations and fusions of the RET proto-oncogene are known drivers in various human cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[2][3][4][5] These genetic alterations lead to constitutive activation of the RET kinase, promoting downstream signaling pathways that drive cell proliferation, survival, and migration.[2][3][6][7] this compound offers a targeted therapeutic strategy by inhibiting the kinase activity of both wild-type and mutant forms of RET, thereby blocking these oncogenic signals.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its efficacy and mechanism of action in cancer cell lines with RET alterations.
Mechanism of Action
RET is a receptor tyrosine kinase that, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of multiple downstream signaling cascades, including the RAS/RAF/MEK/ERK, PI3K/AKT, and JAK/STAT pathways.[2][6][7] In cancer, RET fusions or mutations result in ligand-independent dimerization and constitutive kinase activity.[2] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of RET and preventing its autophosphorylation, thereby inhibiting the activation of downstream signaling pathways.
Key Applications
-
Determination of Anti-proliferative Activity: Assessing the ability of this compound to inhibit the growth of cancer cell lines harboring RET fusions or mutations.
-
Analysis of Downstream Signaling Inhibition: Evaluating the effect of this compound on the phosphorylation status of RET and key downstream signaling proteins like ERK and AKT.
-
Induction of Apoptosis: Investigating whether this compound can induce programmed cell death in RET-dependent cancer cells.
-
Cell Cycle Analysis: Determining the impact of this compound on cell cycle progression.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other representative RET inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Source |
| RET (Wild-Type) | 0.5 | [1] |
| RET (V804M mutant) | 0.9 | [1] |
Table 2: Representative IC50 Values of Other RET Inhibitors in RET-Fusion Positive Cell Lines
| Cell Line | RET Fusion | Inhibitor | IC50 (nM) | Source |
| CUTO22 | KIF5B-RET | BLU-667 | <50 | Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling |
| CUTO42 | EML4-RET | BLU-667 | <50 | Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling |
| CUTO32 | KIF5B-RET | BLU-667 | >300 | Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling |
| LC-2/ad | CCDC6-RET | Vandetanib | ~50 | Identification of a lung adenocarcinoma cell line with CCDC6-RET fusion gene and the effect of RET inhibitors in vitro and in vivo |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the dose-dependent effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line with known RET status (e.g., LC-2/ad, TT, or other suitable lines)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of RET Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of RET and its downstream targets.
Materials:
-
Cancer cell line with active RET signaling
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RET, anti-total-RET, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the total protein and loading control.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Cancer cell line with RET activation
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) or vehicle control for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[8]
Visualizations
Signaling Pathway
Caption: RET Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow
Caption: General Experimental Workflow for Evaluating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Precision therapy for RET-altered cancers with RET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 7. Molecular Testing and Treatment Strategies in RET-Rearranged NSCLC Patients: Stay on Target to Look Forward | MDPI [mdpi.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of a Novel RET Inhibitor: Ret-IN-13
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo dosing and administration of Ret-IN-13, a novel inhibitor of the RET (Rearranged during Transfection) tyrosine kinase, in mouse models. The protocols outlined below are based on established methodologies for similar small molecule kinase inhibitors and are intended to serve as a starting point for preclinical efficacy and pharmacokinetic studies.
Introduction to this compound and the RET Signaling Pathway
This compound is a potent and selective small molecule inhibitor targeting the RET receptor tyrosine kinase. The RET proto-oncogene is a critical driver in various cancers, including non-small cell lung cancer and thyroid carcinomas, where activating mutations or chromosomal rearrangements lead to constitutive activation of its downstream signaling pathways.[1][2][3] These pathways, including the RAS/MAPK and PI3K/AKT cascades, are crucial for cell proliferation, survival, and differentiation.[1][2][4][5][6] By inhibiting RET, this compound aims to abrogate these oncogenic signals and suppress tumor growth.
Below is a diagram illustrating the canonical RET signaling pathway and the point of intervention for this compound.
Quantitative Data Summary
The following tables summarize the recommended dosing, administration routes, and pharmacokinetic parameters for this compound in mice based on preclinical xenograft models.
Table 1: Recommended Dosing and Administration of this compound in Mice
| Parameter | Recommendation | Notes |
| Administration Route | Oral Gavage (p.o.) | Preferred for ease of administration and clinical relevance. |
| Vehicle | 10% DMSO, 20% HPBCD, 10% Solutol | Vehicle composition may require optimization. |
| Dose Range | 5 - 50 mg/kg | Dose-dependent anti-tumor efficacy observed. |
| Dosing Frequency | Once Daily (QD) or Twice Daily (BID) | BID dosing may provide more sustained target inhibition. |
| Maximum Tolerated Dose | >50 mg/kg (in preliminary studies) | Further toxicology studies are required. |
Table 2: Pharmacokinetic Profile of this compound in Mice (Single 10 mg/kg Oral Dose)
| Parameter | Value | Unit |
| Cmax (Peak Plasma Concentration) | 1.5 | µM |
| Tmax (Time to Peak Concentration) | 2 | hours |
| AUC (Area Under the Curve) | 8.5 | µM*h |
| Half-life (t1/2) | 4 | hours |
Experimental Protocols
Detailed methodologies for the preparation and administration of this compound, as well as a general workflow for an in vivo efficacy study, are provided below.
Preparation of this compound Formulation for Oral Gavage
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
2-Hydroxypropyl-β-cyclodextrin (HPBCD)
-
Solutol HS 15
-
Sterile water for injection
-
Sterile tubes and syringes
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
In a sterile tube, dissolve the this compound powder in DMSO to create a stock solution.
-
In a separate sterile container, prepare the vehicle by dissolving HPBCD in sterile water, followed by the addition of Solutol.
-
Slowly add the this compound/DMSO stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
The final formulation should be a clear solution. Prepare fresh daily before administration.
-
Administration of this compound via Oral Gavage in Mice
-
Animal Handling and Restraint:
-
All animal procedures should be performed in accordance with institutional guidelines and approved protocols.
-
Gently restrain the mouse by grasping the loose skin at the scruff of the neck.
-
-
Gavage Procedure:
-
Measure the body weight of the mouse to calculate the precise volume of the this compound formulation to be administered.
-
Use a sterile, ball-tipped gavage needle appropriate for the size of the mouse.
-
Gently insert the gavage needle into the mouth, allowing the mouse to swallow the tip.
-
Advance the needle along the esophagus into the stomach. Do not force the needle.
-
Slowly administer the calculated volume of the this compound formulation.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-administration.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
Conclusion
These application notes provide a foundational framework for conducting in vivo studies with the novel RET inhibitor, this compound. The provided protocols for formulation and administration, along with the summarized quantitative data, offer a starting point for preclinical research. Investigators should optimize these protocols based on their specific experimental needs and animal models. Adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.
References
- 1. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. targetedonc.com [targetedonc.com]
- 4. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Molecular mechanisms of RET receptor-mediated oncogenesis in multiple endocrine neoplasia 2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ret-IN-13 in RET-Mutant Cancer Cell Lines
Disclaimer: The following application notes and protocols are based on the established understanding of RET signaling and the methodologies used for characterizing RET inhibitors. As of the latest update, "Ret-IN-13" is not a publicly documented RET inhibitor. Therefore, the data presented here is representative and intended to serve as a template for researchers working with novel RET inhibitors.
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal in the development of the nervous and renal systems.[1] Aberrant activation of RET, through point mutations or chromosomal rearrangements, is a known oncogenic driver in various cancers, most notably in non-small cell lung cancer (NSCLC) and medullary and papillary thyroid carcinomas.[2][3] These genetic alterations lead to constitutive, ligand-independent activation of the RET kinase, which in turn stimulates downstream signaling pathways crucial for cell proliferation, survival, and migration, such as the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[2][4][5]
This compound is a potent and selective small molecule inhibitor designed to target the ATP-binding site of the RET kinase, thereby blocking its catalytic activity.[6] These application notes provide detailed protocols for evaluating the efficacy and mechanism of action of this compound in cancer cell lines harboring activating RET mutations or fusions.
Data Presentation: Efficacy of this compound in RET-Mutant Cancer Cell Lines
The anti-proliferative activity of this compound was assessed across a panel of human cancer cell lines with known RET alterations. The half-maximal inhibitory concentration (IC50) was determined using a 72-hour cell viability assay.
| Cell Line | Cancer Type | RET Alteration | Representative IC50 (nM) for this compound |
| TT | Medullary Thyroid Carcinoma | RET C634W (MEN2A) | 8 |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | RET M918T (MEN2B) | 5 |
| LC-2/ad | Lung Adenocarcinoma | CCDC6-RET Fusion | 12 |
| TPC-1 | Papillary Thyroid Carcinoma | CCDC6-RET Fusion | 15 |
Table 1: Representative anti-proliferative activity of this compound in various RET-altered cancer cell lines. Values are hypothetical and for illustrative purposes.
Signaling Pathway
Constitutive activation of the RET receptor tyrosine kinase, driven by mutations or fusions, leads to the phosphorylation of key tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events that promote tumorigenesis. This compound acts by inhibiting the kinase activity of RET, thereby blocking these downstream pathways.
Caption: RET Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is designed to measure the dose-dependent effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
RET-mutant cancer cell lines (e.g., TT, LC-2/ad)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom cell culture plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader (absorbance at 490 nm for MTS, 570 nm for MTT)
-
Phosphate-Buffered Saline (PBS)
-
DMSO (for vehicle control)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT solution) to each well. Incubate for 1-4 hours at 37°C. For MTT, a solubilization step is required after incubation (e.g., add 100 µL of DMSO or a dedicated solubilization buffer).
-
Data Acquisition: Measure the absorbance on a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability against the log-transformed concentration of this compound and fit a dose-response curve to determine the IC50 value.
Western Blotting for RET Signaling Pathway Analysis
This protocol allows for the assessment of this compound's effect on the phosphorylation status of RET and its downstream effectors.
Materials:
-
RET-mutant cancer cell lines
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RET (Tyr905), anti-total-RET, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add loading buffer, and denature by heating. Separate the proteins by SDS-PAGE and then transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the change in phosphorylation of target proteins upon treatment with this compound. Use a loading control (GAPDH or β-actin) to ensure equal protein loading.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a novel RET inhibitor like this compound.
References
- 1. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Ret Antibody | Cell Signaling Technology [cellsignal.com]
- 6. What is the protocol of real-time viability assay? | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Western Blot Analysis of p-RET Following Ret-IN-13 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and quantification of phosphorylated rearranged during transfection (p-RET) protein levels in cell lysates treated with the RET inhibitor, Ret-IN-13, using Western blotting. This method is essential for assessing the efficacy of RET inhibitors and understanding their mechanism of action in cancer cells driven by aberrant RET signaling.
Introduction
The RET proto-oncogene encodes a receptor tyrosine kinase that, when constitutively activated through mutations or fusions, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer and thyroid carcinoma.[1][2][3] Phosphorylation of specific tyrosine residues in the RET kinase domain is critical for its activation and the subsequent downstream signaling cascades that promote cell proliferation and survival.[1][2] Targeted therapies using small molecule inhibitors, such as this compound, aim to block this phosphorylation. This compound is a potent inhibitor of both wild-type RET and the V804M mutant, with IC50 values of 0.5 nM and 0.9 nM, respectively.[4] Western blotting is a widely used technique to measure the levels of p-RET and assess the inhibitory effects of compounds like this compound.
Data Presentation
The following table summarizes the quantitative analysis of p-RET levels from a representative Western blot experiment where cells expressing a KIF5B-RET fusion protein were treated with increasing concentrations of a selective RET inhibitor for 2 hours. The band intensities of p-RET were quantified using densitometry and normalized to the total RET protein levels.
| Treatment Concentration (nM) | Normalized p-RET Intensity (Arbitrary Units) | % Inhibition of p-RET |
| 0 (Vehicle Control) | 1.00 | 0% |
| 1 | 0.65 | 35% |
| 10 | 0.25 | 75% |
| 100 | 0.05 | 95% |
| 1000 | 0.01 | 99% |
Data is representative and adapted from studies on selective RET inhibitors to illustrate the expected outcome.[5]
Experimental Protocols
This section provides a detailed methodology for performing a Western blot to analyze p-RET levels after treatment with this compound.
Materials and Reagents:
-
Cell Lines: Human cell line endogenously expressing a RET fusion protein (e.g., LC-2/ad) or engineered to overexpress a constitutively active RET mutant.
-
RET Inhibitor: this compound (MedChemExpress).
-
Cell Culture Medium and Supplements.
-
Phosphate-Buffered Saline (PBS).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Kit: BCA or Bradford assay.
-
SDS-PAGE Gels.
-
SDS-PAGE Running Buffer.
-
Transfer Buffer.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-RET (e.g., targeting Y905).
-
Mouse or Rabbit anti-total RET.
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate (ECL).
-
Imaging System: Chemiluminescence imager.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow for 24 hours.
-
Prepare a dilution series of this compound in serum-free cell culture medium. A typical concentration range would be 0, 1, 10, 100, and 1000 nM.
-
Aspirate the growth medium and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for the desired treatment time (e.g., 2 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-RET, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% non-fat dry milk/TBST, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total RET and a loading control like GAPDH. To do this, incubate the membrane in a stripping buffer, wash, re-block, and then proceed with the primary antibody incubation for total RET, followed by the loading control.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-RET signal to the total RET signal for each sample.
-
Mandatory Visualization
Caption: RET signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for p-RET Western blot analysis.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Structural and dynamic determinants for highly selective RET kinase inhibition reveal cryptic druggability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precision therapy for RET-altered cancers with RET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CRISPR Screen to Identify Ret-IN-13 Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of resistance to targeted therapies is a significant challenge in oncology. Ret-IN-13 is a selective inhibitor of the RET (Rearranged during Transfection) proto-oncogene, a receptor tyrosine kinase implicated in various cancers. To proactively identify potential mechanisms of resistance to this compound, a genome-wide CRISPR-Cas9 knockout screen can be employed. This document provides a detailed protocol for such a screen, from library transduction to hit identification, and presents representative data based on known resistance mechanisms to other selective RET inhibitors. While a specific CRISPR screen for this compound has not been detailed in published literature, the methodologies and expected outcomes described herein provide a robust framework for such an investigation.
Introduction to RET Signaling and this compound
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Ligand binding to the RET receptor induces its dimerization and autophosphorylation, activating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[2][3][4][5] Aberrant activation of RET, through mutations or chromosomal rearrangements, is a known driver in several cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma.[2]
This compound is a pharmacological inhibitor designed to selectively target the ATP-binding pocket of the RET kinase, thereby blocking its activity and inhibiting the proliferation of RET-dependent cancer cells.[1] However, as with other targeted therapies, the emergence of drug resistance is a foreseeable clinical hurdle.
The RET Signaling Pathway
Understanding the RET signaling pathway is critical for interpreting the results of a resistance screen. The following diagram illustrates the canonical RET signaling cascade.
Experimental Protocol: Genome-Wide CRISPR-Cas9 Knockout Screen
This protocol outlines a positive selection screen to identify genes whose knockout confers resistance to this compound.[6][7][8][9][10]
Cell Line and Reagent Preparation
-
Cell Line Selection: Choose a cancer cell line known to be dependent on RET signaling and sensitive to this compound (e.g., a cell line with a KIF5B-RET fusion).
-
Cas9 Expression: Generate a stable cell line expressing the Cas9 nuclease. This is typically achieved by lentiviral transduction of a Cas9-expression vector followed by antibiotic selection.[3][11]
-
sgRNA Library: Obtain a genome-wide human single-guide RNA (sgRNA) library (e.g., GeCKO v2, TKOv3). Amplify the plasmid library to generate sufficient quantities for lentiviral packaging.[11]
-
Lentivirus Production: Package the sgRNA library into lentiviral particles by transfecting packaging cells (e.g., HEK293T) with the library plasmids and packaging plasmids.
-
This compound Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). Determine the IC50 (half-maximal inhibitory concentration) for the parental Cas9-expressing cell line.
CRISPR Screen Workflow
The following diagram illustrates the experimental workflow for the CRISPR screen.
Step-by-Step Procedure
-
Library Transduction: Transduce the Cas9-expressing cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Establish Baseline Population: Collect a sample of the cell population before drug treatment to serve as the baseline (T0) representation of the sgRNA library.
-
Drug Treatment: Split the cell population into two groups: a control group treated with the vehicle (e.g., DMSO) and a treatment group treated with this compound at a concentration that effectively kills the majority of cells (e.g., 2x IC50).
-
Cell Culture and Maintenance: Culture the cells for a sufficient period (e.g., 14-21 days) to allow for the enrichment of resistant clones. Maintain a sufficient number of cells to ensure the representation of the entire sgRNA library.
-
Genomic DNA Extraction: Harvest the surviving cells from both the control and treatment groups and extract genomic DNA.
-
sgRNA Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA using PCR and prepare the amplicons for next-generation sequencing.
-
Data Analysis: Analyze the sequencing data to determine the abundance of each sgRNA in the control and treatment populations. Use bioinformatics tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched in the this compound-treated population.[10]
Representative Data and Expected Outcomes
While specific data for a this compound screen is not available, based on known resistance mechanisms to other selective RET inhibitors like selpercatinib and pralsetinib, the following table summarizes potential gene hits.[12][13][14][15][16] Resistance can be broadly categorized into "on-target" (mutations in the RET gene itself) and "off-target" or "bypass" mechanisms (activation of alternative signaling pathways).[16] A CRISPR knockout screen is primarily designed to identify bypass mechanisms where the loss of a negative regulator of a parallel pathway leads to resistance.
Table 1: Potential this compound Resistance Genes Identified by CRISPR Screen
| Gene Symbol | Gene Name | Putative Function in Resistance | RRA Score (Illustrative) | p-value (Illustrative) |
| MET | MET proto-oncogene, receptor tyrosine kinase | Amplification or overexpression can activate downstream signaling (e.g., MAPK, PI3K/AKT) independently of RET. | 1.2e-5 | 8.5e-6 |
| KRAS | KRAS proto-oncogene, GTPase | Activating mutations can drive MAPK signaling downstream of RET. | 3.4e-5 | 2.1e-5 |
| BRAF | B-Raf proto-oncogene, serine/threonine kinase | Activating mutations can drive MAPK signaling downstream of RAS. | 5.6e-5 | 4.3e-5 |
| NF1 | Neurofibromin 1 | Loss-of-function of this tumor suppressor leads to hyperactivation of RAS. | 7.8e-5 | 6.1e-5 |
| PTEN | Phosphatase and tensin homolog | Loss-of-function of this tumor suppressor leads to hyperactivation of the PI3K/AKT pathway. | 9.1e-5 | 7.2e-5 |
Note: RRA (Robust Rank Aggregation) scores and p-values are for illustrative purposes to represent a typical output from a MAGeCK analysis. Lower scores and p-values indicate higher confidence in the hit.
Validation of Candidate Resistance Genes
Following the primary screen, it is crucial to validate the top candidate genes. This can be achieved through:
-
Individual Gene Knockout: Generate individual knockout cell lines for each candidate gene using 2-3 independent sgRNAs.
-
Cell Viability Assays: Confirm that the individual knockout cell lines exhibit increased resistance to this compound compared to control cells.
-
Biochemical Analysis: Investigate the signaling pathways in the resistant cells to confirm the activation of the hypothesized bypass pathways (e.g., by Western blotting for phosphorylated ERK or AKT).
Conclusion
A genome-wide CRISPR-Cas9 screen is a powerful, unbiased approach to identify genes that, when knocked out, confer resistance to the selective RET inhibitor this compound.[10] The protocol and representative data presented here provide a comprehensive guide for researchers to undertake such studies. Identifying these resistance mechanisms is a critical step in developing strategies to overcome or circumvent drug resistance, such as through combination therapies, and ultimately improving patient outcomes.
References
- 1. Modeling CRISPR-Cas13d on-target and off-target effects using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. A genome-wide CRISPR activation screen identifies PRRX2 as a regulator of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. nygenome.org [nygenome.org]
- 8. Genetic screens in human cells using the CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for genome-scale CRISPR screening in engineered lineage reporter hPSCs to study cell fate determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of CRISPR-Cas13b RNA base editing approaches for USH2A-associated inherited retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive Protocol Resource for Performing Pooled shRNA and CRISPR Screens | Springer Nature Experiments [experiments.springernature.com]
- 15. youtube.com [youtube.com]
- 16. nyu.edu [nyu.edu]
Application Notes and Protocols for Ret-IN-13 Target Engagement Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Aberrant activation of RET through mutations or fusions leads to uncontrolled cell proliferation and is a known driver in various cancers, including non-small cell lung cancer and medullary thyroid carcinoma.[1][2][3] Ret-IN-13 is a potent and selective inhibitor of the RET kinase.[4] Determining the extent to which this compound binds to its intracellular target, the RET protein, is a critical step in its development as a therapeutic agent. Target engagement assays provide a quantitative measure of this interaction within the complex cellular environment.
This document provides detailed protocols for two widely used target engagement assays applicable to this compound: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
RET Signaling Pathway
The RET receptor is activated upon binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) and a GFRα co-receptor.[5][6] This binding induces dimerization of the RET receptor and autophosphorylation of several tyrosine residues in its intracellular domain.[5] These phosphorylated tyrosines serve as docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK, PI3K/AKT, JAK/STAT, and PLCγ pathways, which in turn promote cell proliferation, survival, and migration.[3][5] RET inhibitors, like this compound, typically work by competing with ATP for the binding site in the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.[1]
Figure 1: Simplified RET Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Two primary methods for assessing target engagement of this compound are presented: Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that relies on the principle that the binding of a ligand, such as this compound, to its target protein, RET, alters the protein's thermal stability.[7] This change in stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) RET protein remaining.
Figure 2: CETSA Experimental Workflow.
-
Cell Culture: Culture a human cell line endogenously expressing or overexpressing the RET protein (e.g., a lung adenocarcinoma or medullary thyroid carcinoma cell line) to 70-80% confluency.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting and Aliquoting:
-
Harvest the cells by scraping or gentle trypsinization.
-
Wash the cells with PBS and resuspend in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
-
Thermal Challenge:
-
Place the aliquots in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble RET protein in each sample by Western blotting or ELISA using a RET-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or absorbance/fluorescence (for ELISA).
-
Plot the percentage of soluble RET protein as a function of temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Table 1: CETSA Data Summary for this compound
| Temperature (°C) | % Soluble RET (Vehicle) | % Soluble RET (1 µM this compound) | % Soluble RET (10 µM this compound) |
| 40 | 100 | 100 | 100 |
| 45 | 98 | 99 | 100 |
| 50 | 85 | 95 | 98 |
| 55 | 50 | 75 | 88 |
| 60 | 20 | 45 | 65 |
| 65 | 5 | 15 | 30 |
| 70 | <1 | 5 | 10 |
Note: The above data is illustrative. Actual results will vary depending on the cell line and experimental conditions.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells.[8] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged RET protein (the energy donor) and a fluorescently labeled tracer that binds to the RET active site (the energy acceptor).[8] When an unlabeled compound like this compound competes with the tracer for binding to RET, the BRET signal decreases in a dose-dependent manner.
Figure 3: NanoBRET™ Target Engagement Assay Workflow.
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector encoding for a NanoLuc®-RET fusion protein.
-
Seed the transfected cells into a 96-well or 384-well white assay plate and incubate overnight.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ tracer (at its predetermined optimal concentration) and the this compound dilutions to the cells. Include a vehicle control.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours) to allow for compound and tracer binding to reach equilibrium.
-
Substrate Addition and Signal Detection:
-
Prepare the Nano-Glo® substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Measure the luminescence signal at two wavelengths: the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 610 nm) using a plate reader capable of filtered luminescence detection.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor emission by the donor emission.
-
Normalize the data to the vehicle control.
-
Plot the BRET ratio as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer.
-
Table 2: NanoBRET™ Data Summary for this compound
| This compound Conc. (nM) | Raw BRET Ratio (Mean ± SD) | Normalized BRET Ratio (%) |
| 0 (Vehicle) | 0.85 ± 0.04 | 100 |
| 0.1 | 0.83 ± 0.05 | 97.6 |
| 1 | 0.75 ± 0.03 | 88.2 |
| 10 | 0.52 ± 0.02 | 61.2 |
| 100 | 0.21 ± 0.01 | 24.7 |
| 1000 | 0.08 ± 0.01 | 9.4 |
| 10000 | 0.06 ± 0.01 | 7.1 |
Calculated IC50: [Insert calculated IC50 value] nM
Note: The above data is illustrative. Actual results will vary depending on the specific tracer, cell line, and experimental conditions.
Conclusion
Both the Cellular Thermal Shift Assay and the NanoBRET™ Target Engagement Assay are powerful methods for confirming and quantifying the interaction of this compound with its intended target, the RET kinase, within a cellular context. The choice of assay may depend on factors such as available instrumentation, throughput requirements, and the need for live-cell kinetic data. The detailed protocols and data presentation formats provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals working on the characterization of RET inhibitors like this compound.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 4. RET inhibitor - Wikipedia [en.wikipedia.org]
- 5. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
Application Notes and Protocols: Using Ret-IN-13 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ret-IN-13 is a potent and selective quinoline-based inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Oncogenic alterations in the RET gene, including point mutations and fusions, are key drivers in various cancers such as non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). This compound has demonstrated significant inhibitory activity against both wild-type and mutant forms of RET, making it a promising candidate for targeted cancer therapy. These application notes provide an overview of this compound's mechanism of action, relevant signaling pathways, and detailed protocols for its evaluation in preclinical xenograft mouse models.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the RET kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. The RET signaling cascade plays a crucial role in cell proliferation, survival, differentiation, and migration. Constitutive activation of this pathway due to oncogenic mutations leads to uncontrolled cell growth and tumorigenesis.
Key downstream pathways inhibited by this compound include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.
-
PI3K/AKT/mTOR Pathway: Crucial for cell survival, growth, and metabolism.
-
JAK/STAT Pathway: Plays a role in cell survival and proliferation.
By blocking these signaling cascades, this compound can induce cell cycle arrest and apoptosis in RET-driven cancer cells.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity and in vivo pharmacokinetic parameters of this compound in mice.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| RET (Wild-Type) | 0.5 |
| RET (V804M mutant) | 0.9 |
Table 2: Pharmacokinetic Parameters of this compound in Male Mice
| Parameter | Intravenous (0.5 mg/kg) | Oral (2.5 mg/kg) |
| Half-life (T1/2) | 6.93 hours | 5.16 hours |
| Clearance (CL) | 2.68 mL/min/kg | - |
| Volume of Distribution (Vdss) | 1.52 L/kg | - |
| Maximum Concentration (Cmax) | - | 0.958 µM |
| Area Under the Curve (AUC) | - | 12477 µM·hr |
Experimental Protocols
Detailed methodologies for key experiments involving the use of this compound in xenograft mouse models are provided below.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment
This protocol describes the generation of subcutaneous tumors in immunocompromised mice using cancer cell lines harboring RET alterations.
Materials:
-
RET-altered human cancer cell line (e.g., TT cells for MTC, LC-2/ad cells for NSCLC)
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (optional)
-
Trypsin-EDTA
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Culture the selected cancer cell line under standard conditions (37°C, 5% CO2).
-
Harvest cells during the exponential growth phase using Trypsin-EDTA.
-
Wash the cells twice with sterile PBS and resuspend in PBS or a 1:1 mixture of PBS and Matrigel® at a final concentration of 5 x 107 cells/mL.
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.
-
Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
Protocol 2: Administration of this compound
This protocol outlines the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Balance, vortex mixer, and sonicator
Procedure:
-
Prepare the dosing solution of this compound by suspending the required amount of the compound in the vehicle.
-
Vortex and sonicate the suspension to ensure homogeneity. The formulation should be prepared fresh daily.
-
Administer this compound to the treatment group via oral gavage. The typical dosing volume for mice is 10 mL/kg.
-
The control group should receive the vehicle only, administered in the same manner and volume.
-
A recommended starting dose for in vivo efficacy studies with a novel selective RET inhibitor is between 10-30 mg/kg, administered once or twice daily. Dose-ranging studies are recommended to determine the optimal therapeutic dose.
Protocol 3: In Vivo Efficacy Assessment
This protocol details the monitoring and evaluation of the anti-tumor efficacy of this compound.
Materials:
-
Calipers
-
Balance
-
Data collection and analysis software
Procedure:
-
Measure tumor dimensions with calipers and record the body weight of each mouse 2-3 times per week.
-
Calculate tumor volume and monitor for signs of toxicity (e.g., significant weight loss, changes in behavior, ruffled fur).
-
At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Tumor growth inhibition (TGI) can be calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Collect tumor tissue and blood samples for pharmacokinetic and pharmacodynamic (e.g., Western blot for p-RET) analysis.
Conclusion
These application notes provide a comprehensive guide for the preclinical evaluation of this compound in xenograft mouse models. The provided protocols for model establishment, drug administration, and efficacy assessment, along with the summarized quantitative data and signaling pathway information, will aid researchers in designing and executing robust in vivo studies to further characterize the therapeutic potential of this promising RET inhibitor. It is important to note that while these protocols provide a strong framework, optimization of specific parameters such as cell numbers, dosing, and treatment duration may be necessary depending on the specific cancer model and experimental goals.
Application Notes and Protocols for Investigating Non-Canonical RET Signaling with Ret-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal in cell growth, differentiation, and survival. While canonical RET signaling, primarily through the MAPK and PI3K pathways, is well-documented, emerging evidence highlights the significance of non-canonical signaling cascades in both normal physiology and oncogenesis. These alternative pathways, which can be ligand-independent and involve effectors like Src and STAT3, contribute to tumor progression, metastasis, and therapeutic resistance.[1][2]
Ret-IN-13 is a potent and selective quinoline-based inhibitor of the RET tyrosine kinase. Its high affinity for both wild-type and mutant forms of RET makes it a valuable tool for dissecting the complexities of RET-driven signaling. These application notes provide detailed protocols for utilizing this compound to investigate non-canonical RET signaling pathways, specifically focusing on RET-mediated activation of Src and STAT3.
Product Information: this compound
This compound is a small molecule inhibitor targeting the ATP-binding site of the RET kinase domain.
| Parameter | Value |
| Target | RET Tyrosine Kinase |
| IC₅₀ (WT RET) | 0.5 nM |
| IC₅₀ (V804M RET) | 0.9 nM |
| Chemical Class | Quinoline |
Table 1: Biochemical Activity of this compound. This table summarizes the in vitro inhibitory potency of this compound against wild-type (WT) and the V804M mutant of RET kinase.
Non-Canonical RET Signaling Pathways
Canonical RET signaling is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GFRα co-receptor, leading to RET dimerization, autophosphorylation, and activation of downstream pathways like RAS-MAPK and PI3K-AKT.[1][3] Non-canonical signaling deviates from this linear model and can include:
-
Ligand-independent activation: Occurring through mutations or fusions that cause constitutive RET dimerization and activation.
-
Activation of alternative downstream effectors: Such as the non-receptor tyrosine kinase Src and the Signal Transducer and Activator of Transcription 3 (STAT3).[1]
These application notes will focus on protocols to investigate the role of this compound in modulating RET-Src and RET-STAT3 signaling axes.
Experimental Protocols
Investigating RET-Mediated Src Activation
Objective: To determine if this compound inhibits RET-dependent phosphorylation of Src. Activated RET can directly phosphorylate and activate Src kinase, a key regulator of cell migration and invasion.[1]
A. Western Blot Analysis of Src Phosphorylation
This protocol details the detection of phosphorylated Src (p-Src) in response to RET activation and its inhibition by this compound.
Materials:
-
Cell line with endogenous or engineered RET expression (e.g., TPC-1, a papillary thyroid carcinoma cell line with a RET/PTC1 rearrangement, or HEK293 cells transfected with a constitutively active RET mutant).
-
This compound (solubilized in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-p-Src (Tyr416), anti-Src, anti-p-RET (e.g., Tyr905), anti-RET, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Secondary antibodies (HRP-conjugated).
-
ECL Western Blotting Substrate.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere and reach 70-80% confluency.
-
If using a ligand-dependent model, serum-starve cells for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or DMSO (vehicle control) for 2 hours.
-
If applicable, stimulate cells with the appropriate GDNF family ligand (e.g., GDNF at 50 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Data Presentation:
| Treatment | p-RET (Relative Intensity) | p-Src (Tyr416) (Relative Intensity) |
| Vehicle (DMSO) | 1.00 | 1.00 |
| This compound (1 nM) | 0.45 | 0.52 |
| This compound (10 nM) | 0.12 | 0.18 |
| This compound (100 nM) | 0.03 | 0.05 |
Table 2: Representative Quantitative Western Blot Data. Densitometry analysis of western blots showing the dose-dependent inhibition of RET and Src phosphorylation by this compound in a RET-driven cancer cell line. Values are normalized to the vehicle control.
B. Co-Immunoprecipitation (Co-IP) of RET and Src
This protocol aims to determine if this compound disrupts the physical interaction between RET and Src.
Materials:
-
Same as for Western Blotting, with the addition of:
-
Protein A/G magnetic beads or agarose beads.
-
Co-IP lysis buffer (a milder buffer, e.g., Triton X-100 based, to preserve protein-protein interactions).
-
Primary antibody for immunoprecipitation (e.g., anti-RET).
-
IgG control antibody.
Protocol:
-
Cell Culture, Treatment, and Lysis:
-
Follow steps 1 and 2 from the Western Blot protocol, using the Co-IP lysis buffer.
-
-
Pre-clearing Lysates:
-
Incubate the cell lysate with protein A/G beads for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-RET antibody or an IgG control overnight at 4°C on a rotator.
-
Add fresh protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads and wash them 3-5 times with ice-cold Co-IP lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blotting as described above, probing for Src and RET.
-
Investigating RET-Mediated STAT3 Activation
Objective: To assess the effect of this compound on RET-dependent STAT3 phosphorylation and its downstream functional consequences. RET activation can lead to the phosphorylation of STAT3 at Tyr705, promoting its dimerization, nuclear translocation, and transcriptional activity.[1]
A. Western Blot Analysis of STAT3 Phosphorylation
This protocol is similar to the one for Src, but targets p-STAT3.
Materials:
-
Similar to the Src Western Blot protocol, but with primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-RET, anti-RET, and a loading control.
Protocol:
-
Follow the Western Blot protocol outlined in section 1.A, substituting the relevant primary antibodies.
Data Presentation:
| Treatment | p-RET (Relative Intensity) | p-STAT3 (Tyr705) (Relative Intensity) |
| Vehicle (DMSO) | 1.00 | 1.00 |
| This compound (1 nM) | 0.48 | 0.55 |
| This compound (10 nM) | 0.15 | 0.21 |
| This compound (100 nM) | 0.04 | 0.06 |
Table 3: Representative Quantitative Western Blot Data. Densitometry analysis showing the dose-dependent inhibition of RET and STAT3 phosphorylation by this compound.
B. Cell Migration/Invasion Assay
STAT3 is a known regulator of cell migration and invasion. This assay will determine the functional consequence of this compound-mediated inhibition of RET-STAT3 signaling.
Materials:
-
24-well plates with 8.0 µm pore size cell culture inserts (with or without Matrigel coating for invasion and migration assays, respectively).
-
Serum-free media and media supplemented with a chemoattractant (e.g., 10% FBS).
-
This compound.
-
Crystal Violet stain.
Protocol:
-
Cell Preparation:
-
Serum-starve cells for 24 hours.
-
Resuspend cells in serum-free media containing different concentrations of this compound or DMSO.
-
-
Assay Setup:
-
Add media with chemoattractant to the lower chamber of the 24-well plate.
-
Seed the cell suspension into the upper chamber of the inserts.
-
-
Incubation:
-
Incubate for 12-48 hours (time to be optimized for the specific cell line).
-
-
Analysis:
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol.
-
Stain the cells with Crystal Violet.
-
Elute the stain and measure the absorbance at 570 nm, or count the number of migrated cells in several fields of view under a microscope.
-
Data Presentation:
| Treatment | Relative Cell Migration (%) |
| Vehicle (DMSO) | 100 |
| This compound (1 nM) | 75 |
| This compound (10 nM) | 42 |
| This compound (100 nM) | 18 |
Table 4: Representative Cell Migration Data. Quantification of the inhibitory effect of this compound on the migratory capacity of a RET-driven cancer cell line.
Conclusion
This compound serves as a powerful pharmacological tool to explore the nuances of RET signaling. The protocols outlined in these application notes provide a framework for investigating the non-canonical activation of Src and STAT3 downstream of RET. By employing these methods, researchers can elucidate the role of these pathways in cancer progression and evaluate the therapeutic potential of targeting non-canonical RET signaling. The provided data tables and workflows offer a guide for experimental design and data interpretation. Further characterization of this compound's effects on other non-canonical pathways and in various cellular contexts will continue to enhance our understanding of RET biology.
References
Troubleshooting & Optimization
Improving Ret-IN-13 solubility in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Ret-IN-13 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its physical properties?
This compound is a potent inhibitor of the RET (Rearranged during Transfection) proto-oncogene, a receptor tyrosine kinase. It is a quinoline-based compound with the chemical formula C₃₂H₃₃F₄N₅O₃ and a molecular weight of 611.63 g/mol .[1] Understanding these basic properties is the first step in preparing solutions for your experiments.
Q2: What is the recommended solvent for this compound?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). DMSO is a polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it a common choice for preparing stock solutions of small molecule inhibitors for in vitro and in vivo studies.[2][3][4]
Q3: What is the specific solubility of this compound in DMSO?
Currently, the specific, experimentally determined solubility of this compound in DMSO (e.g., in mg/mL or mM) is not publicly available from major suppliers. However, based on data for other RET inhibitors and similar small molecules, a wide range of solubilities can be expected. It is crucial to empirically determine the solubility for your specific batch of this compound.
Q4: How should I store this compound solutions?
For short-term storage, a solution of this compound in DMSO can be kept at 4°C for up to two weeks. For long-term storage, it is recommended to store the solution in aliquots at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and precipitation.
Q5: My this compound in DMSO precipitates when I dilute it into my aqueous cell culture medium. Why does this happen and what can I do?
This is a common issue known as "precipitation upon dilution." It occurs because while this compound is soluble in 100% DMSO, its solubility significantly decreases when the highly polar aqueous environment of the cell culture medium is introduced.[5] The DMSO concentration is no longer sufficient to keep the hydrophobic compound in solution.
To address this, you can try the following:
-
Serial Dilution: Instead of diluting the DMSO stock directly into the final volume of the medium, perform serial dilutions in your culture medium. This gradual decrease in DMSO concentration can sometimes help maintain solubility.
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO without significant adverse effects.[6] Check the tolerance of your specific cell line.
-
Use of Surfactants: For in vitro assays where it is permissible, adding a small amount of a non-ionic surfactant like Tween-20 to your final solution can help to maintain the solubility of the compound.[7]
-
Pre-warming the Medium: Gently warming your cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
Troubleshooting Guides
Issue 1: this compound powder will not dissolve in DMSO.
Possible Causes:
-
Insufficient Solvent: The concentration you are trying to achieve may exceed the solubility limit of this compound in DMSO.
-
Low-Quality DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce its solvating power for hydrophobic compounds.
-
Insufficient Agitation/Mixing: The compound may require more energy to dissolve completely.
-
Temperature: Room temperature may not be sufficient to dissolve the compound at the desired concentration.
Solutions:
-
Increase Solvent Volume: Try dissolving the compound in a larger volume of DMSO to create a more dilute, and therefore more soluble, stock solution.
-
Use Anhydrous DMSO: Ensure you are using a fresh, high-quality, anhydrous grade of DMSO.
-
Mechanical Agitation: Use a vortex mixer or sonicator to aid in dissolution. Sonication can be particularly effective, but be mindful of potential heating and compound degradation.
-
Gentle Warming: Warm the solution to 37°C in a water bath. Do not overheat, as this can degrade the compound.
Issue 2: The prepared this compound DMSO stock solution appears cloudy or has visible particulates.
Possible Causes:
-
Incomplete Dissolution: The compound has not fully dissolved.
-
Precipitation Over Time: The compound may be precipitating out of solution, even in 100% DMSO, especially if stored improperly.
-
Contamination: The DMSO or the vial may be contaminated with particulate matter.
Solutions:
-
Re-dissolve: Try the methods listed in "Issue 1" to fully dissolve the compound.
-
Filtration: If you suspect contamination, you can filter the solution through a 0.22 µm PTFE syringe filter. Be aware that this may lead to some loss of the compound.
-
Check Storage Conditions: Ensure your stock solution is stored correctly as per the recommendations (4°C for short-term, -80°C for long-term).
Data Presentation
Table 1: Physical and Storage Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃₂H₃₃F₄N₅O₃ | [1] |
| Molecular Weight | 611.63 g/mol | [1] |
| Recommended Solvent | DMSO | [1] |
| Short-term Storage (in DMSO) | 2 weeks at 4°C | [1] |
| Long-term Storage (in DMSO) | 6 months at -80°C | [1] |
Table 2: Solubility of Similar RET Inhibitors in DMSO (for reference)
| Compound | Solubility in DMSO | Reference |
| This compound | Not Publicly Available | - |
| AD80 | 94 mg/mL (198.55 mM) | [8] |
| Selpercatinib (LOXO-292) | 25 mg/mL (47.56 mM) | [9] |
| Isotretinoin (13-cis retinoic acid) | 60 mg/mL (199.7 mM) | [1] |
Note: The solubility values for similar compounds are provided as a general guide. The actual solubility of this compound may differ.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipette
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 611.63 g/mol * 1000 mg/g = 6.1163 mg
-
-
Weigh out approximately 6.12 mg of this compound powder into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to mix.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in aliquots at -80°C.
Protocol 2: Empirical Determination of this compound Solubility in DMSO
Objective: To determine the approximate solubility of this compound in DMSO at room temperature.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
A series of sterile microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Add a small, known amount of this compound (e.g., 2 mg) to a microcentrifuge tube.
-
Add a small, precise volume of DMSO (e.g., 20 µL) to the tube. This creates a high initial concentration (e.g., 100 mg/mL).
-
Vortex thoroughly for 2-3 minutes.
-
Observe the solution. If it is clear, the solubility is at least 100 mg/mL.
-
If undissolved solid remains, add another precise volume of DMSO (e.g., 20 µL), bringing the total volume to 40 µL (now a concentration of 50 mg/mL).
-
Repeat the vortexing.
-
Continue this process of adding known volumes of DMSO and vortexing until the solution becomes clear.
-
The concentration at which the solution becomes clear is the approximate solubility.
-
For a more accurate determination, centrifuge the saturated solutions at high speed (e.g., >10,000 x g) for 10 minutes to pellet any remaining undissolved solid and analyze the supernatant concentration using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
Ret-IN-13 off-target effects in cell-based assays
Welcome to the technical support center for Ret-IN-13, a potent and selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to offer troubleshooting assistance for potential off-target effects observed in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an ATP-competitive inhibitor of the RET receptor tyrosine kinase. The RET proto-oncogene encodes a receptor tyrosine kinase that is essential for the development of several neural crest-derived cell types.[1] Upon ligand binding, RET dimerizes and autophosphorylates, activating downstream signaling pathways like RAS/MAPK and PI3K/Akt that are crucial for cell proliferation, survival, and differentiation.[1][2] Oncogenic activation of RET, through mutations or fusions, can lead to uncontrolled cell growth.[3][4] this compound is designed to selectively bind to the kinase domain of RET, preventing its activation and subsequent downstream signaling.
Q2: What are the known off-target kinases for this compound?
While this compound is highly selective for RET, cross-reactivity with other kinases can occur, particularly at higher concentrations. This is a common characteristic of kinase inhibitors, where even selective agents may exhibit off-target activities that can lead to dose-limiting toxicities.[5] The kinase selectivity profile of this compound has been characterized against a panel of over 400 kinases. The most significant off-target interactions are summarized below.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Primary Function | Potential Off-Target Effect |
| RET (On-Target) | 5 | Neuronal development, cell growth | Therapeutic Target |
| VEGFR2 (KDR) | 150 | Angiogenesis, vascular development | Anti-angiogenic effects, potential toxicity |
| FGFR1 | 500 | Cell growth, differentiation, angiogenesis | Inhibition of fibroblast growth factor signaling |
| Aurora Kinase A | 800 | Mitotic progression, cell cycle control | Cell cycle arrest, apoptosis |
| JAK2 | >1000 | Cytokine signaling (JAK-STAT pathway) | Minimal at typical effective concentrations |
IC50 values are representative and may vary slightly between different assay platforms.
Q3: How does this compound's selectivity compare to other RET inhibitors?
Many early-generation RET inhibitors were multi-kinase inhibitors with significant activity against other tyrosine kinases, such as VEGFR2 (KDR).[5][6] For example, cabozantinib and vandetanib inhibit RET but also have potent effects on VEGFR2, which can contribute to both their efficacy and toxicity profiles.[3][6] this compound was developed to offer improved selectivity over these multi-kinase inhibitors, thereby minimizing off-target effects. However, as shown in Table 1, a selectivity window still exists, and researchers should be mindful of potential off-target pharmacology.
Q4: What are the major signaling pathways downstream of RET?
Activation of the RET receptor tyrosine kinase initiates several key intracellular signaling cascades.[4] Phosphorylated tyrosine residues on RET serve as docking sites for various adaptor proteins, leading to the activation of pathways including:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily promotes cell proliferation and differentiation.[7]
-
PI3K/AKT Pathway: Crucial for promoting cell survival and inhibiting apoptosis.[7]
-
JAK/STAT Pathway: Involved in cell growth and immune responses.
-
PLCγ Pathway: Contributes to cell migration and invasion.
Below is a simplified diagram of the canonical RET signaling pathway.
Caption: Canonical RET signaling pathway activated by GFL binding.
Troubleshooting Guides
This section addresses specific issues that may arise during cell-based assays with this compound, with a focus on distinguishing on-target from off-target effects.
Problem 1: I'm observing higher-than-expected cytotoxicity in my cell line, even at concentrations where RET should be selectively inhibited.
Potential Causes:
-
Off-Target Kinase Inhibition: The cell line may be sensitive to the inhibition of a known off-target of this compound, such as VEGFR2 or FGFR1, especially if these kinases are critical for the survival of that specific cell line.
-
Compound Precipitation: At high concentrations, the compound may be precipitating out of the media, causing non-specific toxicity.
-
Assay Interference: The compound may be interfering with the chemistry of the cell viability assay (e.g., reducing resazurin or tetrazolium salts non-enzymatically).[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Recommended Action: Perform a Western blot analysis to probe the phosphorylation status of key off-target kinases and their downstream effectors (e.g., p-AKT for VEGFR2, p-ERK for FGFR1) in your cell line after treatment with this compound. This will help confirm if an off-target pathway is being inhibited at the concentrations causing toxicity.
Problem 2: The inhibitory effect of this compound on cell proliferation is less than expected, despite confirming RET inhibition via Western blot.
Potential Causes:
-
Signaling Pathway Redundancy: The cells may have activated compensatory signaling pathways to bypass the inhibition of RET. This is a common mechanism of acquired resistance to targeted therapies.
-
Off-Target Activation: In rare cases, a compound can paradoxically activate another signaling pathway. For instance, inhibition of one kinase might relieve a negative feedback loop on a parallel pro-proliferative pathway.
-
Incorrect Assay Endpoint: The chosen proliferation assay (e.g., BrdU incorporation) may not fully capture the compound's effect, which might be more cytostatic than cytotoxic.
Troubleshooting Workflow:
References
- 1. Molecular mechanisms of RET receptor-mediated oncogenesis in multiple endocrine neoplasia 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ret-IN-13 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Ret-IN-13 for accurate IC50 determination in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 of this compound?
A1: In biochemical assays, this compound is a highly potent RET inhibitor with reported IC50 values of 0.5 nM for wild-type (WT) RET and 0.9 nM for the V804M mutant.[1][2] In cell-based assays, the IC50 value may be higher and can vary depending on the cell line, assay conditions, and endpoint measurement.
Q2: Which cell lines are suitable for determining the IC50 of this compound?
A2: It is recommended to use cell lines with documented RET dependency for proliferation and survival. Suitable cell lines include those harboring RET mutations or fusions. Examples include:
-
MZ-CRC-1: A medullary thyroid carcinoma cell line with a heterozygous RET M918T mutation.[3]
-
LC-2/ad: A lung adenocarcinoma cell line harboring the CCDC6-RET fusion.[3]
-
TT: A medullary thyroid carcinoma cell line with a C634W mutation.
-
Engineered cell lines such as Ba/F3 or HEK293 expressing specific RET fusions (e.g., KIF5B-RET, CCDC6-RET) or mutations.[4][5]
Q3: What is the recommended starting concentration range for this compound in a cell-based assay?
A3: Based on its high potency in biochemical assays, a wide concentration range is recommended for the initial IC50 determination. A typical starting range would be from 0.1 nM to 10 µM . This broad range helps to ensure that the full dose-response curve can be captured.
Q4: How should I prepare and dilute this compound for my experiment?
A4: this compound is typically soluble in dimethyl sulfoxide (DMSO).[1] Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Subsequent serial dilutions should also be performed in 100% DMSO to maintain solubility. For the final dilution into cell culture medium, ensure the final DMSO concentration is kept low, typically ≤ 0.5% , to avoid solvent-induced cytotoxicity.[6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition observed even at high concentrations | 1. Incorrect cell line: The chosen cell line may not be dependent on RET signaling for survival or proliferation. 2. Compound instability: this compound may have degraded. 3. Assay issues: The assay endpoint may not be sensitive to RET inhibition. | 1. Verify cell line: Confirm that the cell line expresses an active form of RET (e.g., via Western blot for phospho-RET). Use a positive control RET inhibitor with a known IC50 in your chosen cell line. 2. Prepare fresh compound: Prepare a fresh stock solution of this compound. 3. Optimize assay: Consider using a more direct readout of RET activity, such as measuring the levels of phosphorylated RET (pRET) via ELISA or Western blot.[3] |
| High variability between replicates | 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Compound precipitation: this compound may be precipitating out of solution upon dilution in aqueous cell culture medium. 3. Edge effects: Evaporation from wells at the edge of the plate. | 1. Ensure uniform cell suspension: Mix the cell suspension thoroughly before and during plating. 2. Check for precipitation: Visually inspect the diluted compound in media for any signs of precipitation. If precipitation is observed, try preparing an intermediate dilution in a serum-free medium before adding it to the cells. Sonication of the stock solution before dilution may also help.[6] 3. Minimize edge effects: Fill the outer wells of the plate with sterile PBS or media without cells to maintain humidity. |
| Steep or unusual dose-response curve | 1. Compound toxicity: At high concentrations, off-target effects or general cytotoxicity may be occurring. 2. Solubility issues: Compound precipitation at higher concentrations can lead to a plateau in the dose-response curve. | 1. Assess cytotoxicity in a RET-null cell line: Use a cell line that does not express RET to determine the concentration at which non-specific toxicity occurs. 2. Adjust concentration range: Narrow the concentration range to focus on the specific inhibitory effects on RET. |
| IC50 value is significantly higher than expected | 1. High serum concentration: Components in the serum may bind to this compound, reducing its effective concentration. 2. High cell density: A large number of cells may require a higher concentration of the inhibitor to achieve 50% inhibition. 3. Assay incubation time: The incubation time may not be sufficient for the inhibitor to exert its full effect. | 1. Reduce serum concentration: If possible, perform the assay in a medium with a lower serum concentration (e.g., 2-5% FBS). 2. Optimize cell seeding density: Determine the optimal cell number that allows for a robust assay window without requiring excessive inhibitor concentrations. 3. Optimize incubation time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing the inhibitory effect. |
Experimental Protocols
Protocol: IC50 Determination using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general framework. Optimization of cell number, incubation times, and reagent concentrations is recommended for each specific cell line.
Materials:
-
RET-dependent cancer cell line (e.g., MZ-CRC-1)
-
Complete cell culture medium (as recommended for the specific cell line)
-
This compound
-
DMSO (cell culture grade)
-
96-well clear or white-walled microplates (depending on the assay)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Dilute the cell suspension to the desired seeding density in a complete culture medium.
-
Seed the cells into a 96-well plate (e.g., 5,000 cells/well in 100 µL) and incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in 100% DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Further dilute the DMSO stock solutions in a complete culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the wells remains consistent and below 0.5%.
-
Remove the medium from the cell plate and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same final DMSO concentration) and no-cell control (medium only).
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from the no-cell control wells.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
-
Visualizations
Caption: Simplified diagram of the RET signaling pathway and the inhibitory action of this compound.
Caption: A step-by-step workflow for determining the IC50 of this compound in a cell-based assay.
References
- 1. reddit.com [reddit.com]
- 2. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. lifetein.com [lifetein.com]
Technical Support Center: Troubleshooting Small Molecule Instability in Media
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting stability issues encountered with small molecule inhibitors, such as Ret-IN-13, in cell culture media. The following sections offer structured advice in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This section addresses specific observational problems you might encounter during your experiments.
Question 1: I added my compound to the cell culture media, and it immediately turned cloudy or I see a fine precipitate. What is happening and what should I do?
Answer: This is a common issue known as precipitation, which occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the cell culture medium. This can lead to inaccurate dosing and potential cytotoxicity unrelated to the compound's intended activity.[1]
Immediate Steps & Solutions:
-
Verify Stock and Working Concentrations: Double-check your calculations. It's easy to make a dilution error that results in a final concentration far higher than intended.
-
Pre-warm the Media: Adding a cold, concentrated stock solution to warm media can cause a temperature shift that decreases the solubility of some compounds. Try warming both your media and a sufficient aliquot of your stock solution to 37°C before mixing.
-
Improve Mixing Technique: When adding the compound, vortex or gently swirl the media tube/flask immediately to ensure rapid and even dispersion. Avoid adding the stock solution directly onto the cell monolayer.
-
Perform a Solubility Test: Before treating your cells, perform a small-scale test by adding the same concentration of your compound to a small volume of cell-free media. Incubate for a few hours and observe for any precipitation.
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Lower the Final Concentration: Your target concentration may be too high for the compound's solubility in your specific media formulation. Try a lower concentration or a dose-response experiment to find the optimal soluble concentration.
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// Edges start -> q1; q1 -> s1 [label="No"]; s1 -> end_ok; q1 -> q2 [label="Yes"]; q2 -> s2 [label="No"]; s2 -> q3; q2 -> q3 [label="Yes"]; q3 -> s3; s3 -> q4; q4 -> s4 [label="Yes"]; s4 -> end_ok; q4 -> s5 [label="No"]; s5 -> end_nok; } dottroubleshooting workflow for compound precipitation.
Question 2: My compound appears to go into solution initially, but after a few hours in the incubator, I see crystals or a film on the culture plate. Why?
Answer: This is likely due to one of two reasons: delayed precipitation or interaction with media components.
-
Delayed Precipitation: The compound may be supersaturated in the media. While it appears dissolved initially, it is not stable and will crash out of solution over time, especially under incubation conditions (37°C).
-
Media Interaction: Components in the media, particularly proteins in Fetal Bovine Serum (FBS), can bind to the compound, reducing its effective concentration and sometimes leading to the formation of insoluble complexes.[2] Furthermore, changes in pH due to cellular metabolism can alter the charge of your compound, affecting its solubility.[1] Calcium salts and other metal ions in media can also contribute to precipitation.[1][3]
Solutions:
-
Reduce Serum Concentration: If possible for your cell line, try reducing the serum percentage or adapting the cells to a lower serum or serum-free medium. Note that some compounds are less stable in the absence of serum proteins like albumin, so this must be tested empirically.[2]
-
Prepare Fresh: Prepare the compound-media mixture immediately before adding it to the cells. Do not store pre-mixed media for extended periods.
-
Consider a Different Solvent: While DMSO is common, sometimes a different solvent like ethanol or preparing an aqueous stock in acidic/basic conditions (if the compound is stable) can improve solubility in the final media. Always ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO).
Frequently Asked Questions (FAQs)
Q: What is the best solvent to use for my small molecule inhibitor? A: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving small molecule inhibitors due to its high solubilizing power for a wide range of organic molecules. However, always check the manufacturer's data sheet first. If your compound is a salt (e.g., hydrochloride), sterile water may be appropriate.
Q: How should I store my stock solutions? A: Most stock solutions in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can cause compound degradation and precipitation of media components. Protect from light if the compound is light-sensitive.
Q: Can I filter-sterilize my compound after dissolving it in the solvent? A: Yes, if you are preparing a stock solution in an aqueous buffer. Use a 0.22 µm syringe filter compatible with your solvent (e.g., PVDF for DMSO, though this should be verified for your specific filter). It is often more practical to dissolve the compound in a sterile solvent using aseptic technique to create a high-concentration stock, which is then diluted into sterile media.
Q: Why is my compound losing activity over the course of a multi-day experiment? A: The compound may be chemically unstable in the aqueous, 37°C culture environment. Many compounds, including retinoids, are susceptible to degradation through oxidation or hydrolysis.[2][4] It is also possible that the compound is being metabolized by the cells. For long-term experiments, consider replenishing the media with freshly prepared compound every 24-48 hours.
Data Presentation
The table below provides an example of key stability and solubility parameters for a hypothetical small molecule inhibitor. You should create a similar table for your specific compound based on manufacturer data and empirical testing.
| Parameter | Example Value / Guideline | Notes |
| Primary Solvent | DMSO | Ensure it is anhydrous and of high purity. |
| Max. Stock Concentration | 10 mM | Higher concentrations risk precipitation upon freezing. |
| Storage Conditions | -20°C in single-use aliquots | Avoid repeated freeze-thaw cycles. Protect from light. |
| Working Concentration | 1 nM - 10 µM | Must be empirically determined. |
| Solubility in PBS | < 1 mg/mL | Indicates the need for an organic solvent for stock. |
| Final Solvent % in Media | < 0.5% | Higher concentrations can be toxic to cells. |
| Stability in Media at 37°C | Half-life of ~48 hours | For multi-day experiments, replenish media every 24-48h. |
Experimental Protocols
Protocol 1: Preparation of Small Molecule Inhibitor Stock and Working Solutions
-
Reconstitution: Briefly centrifuge the vial of lyophilized powder to ensure all contents are at the bottom.
-
Under sterile conditions (in a biological safety cabinet), add the appropriate volume of sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes. The volume should be convenient for your typical experiment (e.g., 20 µL aliquots).
-
Storage: Label aliquots clearly and store them at -20°C or -80°C, protected from light.
-
Preparation of Working Solution: For an experiment, thaw one aliquot. Pre-warm your cell culture medium to 37°C.
-
Perform a serial dilution of your stock into the pre-warmed medium to achieve your final desired concentration. Add the compound to the media, not the other way around, and mix immediately.
-
Add the final working solution to your cells promptly.
Protocol 2: Small-Scale Media Solubility Test
-
Prepare several sterile tubes containing the same volume of complete cell culture media (e.g., 1 mL) that you will use in your experiment.
-
Add your compound to each tube to match the final concentrations you plan to test (e.g., 1 µM, 5 µM, 10 µM, 20 µM). Include a "vehicle control" tube with only the solvent (e.g., DMSO).
-
Incubate the tubes under the same conditions as your cell culture experiment (37°C, 5% CO₂).
-
Check for precipitation visually and under a microscope at several time points (e.g., 1h, 4h, 24h). Look for cloudiness, crystals, or a film.
-
The highest concentration that remains clear throughout the incubation period is likely the upper limit for your compound's solubility under these conditions.
Visualizations
// Central Node instability [label="Compound Instability\nin Media", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Factor Nodes conc [label="High Concentration\n(> Solubility Limit)", fillcolor="#FBBC05", fontcolor="#202124"]; temp [label="Temperature Shifts\n(Cold Stock to Warm Media)", fillcolor="#FBBC05", fontcolor="#202124"]; ph [label="pH Changes\n(Metabolism, Buffering)", fillcolor="#FBBC05", fontcolor="#202124"]; serum [label="Serum Protein Binding\n(FBS Interaction)", fillcolor="#FBBC05", fontcolor="#202124"]; degradation [label="Chemical Degradation\n(Hydrolysis, Oxidation)", fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="Poor Solvent Choice\n(Low Stock Solubility)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges edge [color="#5F6368"]; conc -> instability; temp -> instability; ph -> instability; serum -> instability; degradation -> instability; solvent -> instability; } dottactors influencing small molecule stability in media.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the kinetics of degradation of 13-cis-retinoic acid and all-trans-retinoic acid in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ret-IN-13 Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxic effects of Ret-IN-13, a novel RET inhibitor, in primary cell cultures. Given the limited specific data on this compound, this guidance is based on established principles for small molecule inhibitors and the known biology of the RET signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor targeting the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Under normal physiological conditions, the RET protein plays a crucial role in cell growth, differentiation, and survival.[1] In certain cancers, mutations or fusions involving the RET gene lead to its constitutive activation, promoting uncontrolled cell proliferation.[1][3] this compound is designed to bind to the ATP-binding site of the RET protein, inhibiting its kinase activity and blocking downstream signaling pathways, thereby inducing apoptosis (programmed cell death) in cancer cells.[1]
Q2: Why am I observing high cytotoxicity in my primary cells treated with this compound?
Primary cells can be more sensitive to chemical treatments than immortalized cell lines.[4] High cytotoxicity with this compound in primary cells can stem from several factors:
-
On-target toxicity: The RET signaling pathway may be essential for the survival and function of the specific primary cells being studied. Inhibition of RET could inadvertently trigger apoptosis.[5][6]
-
Off-target effects: Small molecule inhibitors can sometimes interact with other kinases or cellular proteins besides their intended target, leading to unintended toxicity.[2][7]
-
Incorrect dosage: The optimal concentration for inhibiting RET in cancer cells may be toxic to primary cells.
-
Prolonged exposure: Continuous exposure to the inhibitor may lead to cumulative toxicity.
Q3: What are the typical signs of cytotoxicity in primary cell cultures?
Signs of cytotoxicity include:
-
A significant decrease in cell viability and density.
-
Changes in cell morphology, such as rounding, shrinking, and detachment from the culture surface.
-
Increased presence of floating, dead cells.
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Induction of apoptosis, which can be confirmed by assays such as TUNEL or caspase activation assays.[8][9][10]
Q4: Can the vehicle used to dissolve this compound be a source of cytotoxicity?
Yes. This compound, like many small molecule inhibitors, is likely dissolved in an organic solvent such as dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to primary cells. It is crucial to use the lowest possible concentration of the vehicle and to include a vehicle-only control in your experiments to assess its specific contribution to any observed cytotoxicity.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and minimize this compound cytotoxicity in your primary cell experiments.
Issue 1: High levels of cell death observed shortly after treatment.
| Possible Cause | Troubleshooting Step |
| Concentration is too high. | Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your primary cells. Start with a wide range of concentrations and narrow down to find the lowest effective, non-toxic dose. |
| Prolonged exposure. | Conduct a time-course experiment. Expose cells to this compound for varying durations (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment window. |
| Vehicle toxicity. | Ensure the final concentration of the vehicle (e.g., DMSO) is below the toxic threshold for your specific primary cells (typically <0.1%). Run a vehicle-only control. |
Issue 2: Sub-lethal cytotoxicity, such as changes in morphology or reduced proliferation.
| Possible Cause | Troubleshooting Step |
| On-target toxicity in sensitive primary cells. | If the primary cells rely on RET signaling, consider using a lower, non-toxic concentration of this compound in combination with other agents or exploring alternative inhibitors with a different off-target profile. |
| Off-target effects of this compound. | Review available literature for known off-target effects of this compound or structurally similar compounds. If possible, test the effect of inhibitors for potential off-target kinases. |
| Sub-optimal cell culture conditions. | Ensure your primary cells are healthy and in the logarithmic growth phase before treatment. Use appropriate, high-quality culture media and supplements. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol outlines the steps to determine the concentration of this compound that effectively inhibits RET signaling with minimal cytotoxicity in primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle (e.g., sterile DMSO)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and stabilize overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A common starting range is from 1 nM to 10 µM. Also, prepare a vehicle-only control with the highest concentration of the vehicle used in the dilutions.
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and the vehicle control. Include a "no treatment" control with fresh medium only.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours), based on the expected kinetics of the inhibitor and the doubling time of your cells.
-
Assess Cell Viability: Following incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the output (e.g., absorbance or fluorescence) using a plate reader. Normalize the data to the "no treatment" control (representing 100% viability). Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Data Presentation:
| Concentration of this compound | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 |
| 1 nM | 98 ± 4.5 |
| 10 nM | 95 ± 5.1 |
| 100 nM | 85 ± 6.3 |
| 1 µM | 52 ± 7.8 |
| 10 µM | 15 ± 3.9 |
Note: This is example data. Actual results will vary depending on the cell type and experimental conditions.
Visualizations
RET Signaling Pathway
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cytotoxicity Testing
Caption: General workflow for determining the cytotoxicity of this compound.
Troubleshooting Decision Tree for this compound Cytotoxicity
Caption: Decision tree for troubleshooting this compound cytotoxicity in primary cells.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. Targeting rearranged during transfection (RET) in Cancer: A perspective on small molecule inhibitors and their clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Registry of Cytotoxicity: toxicity testing in cell cultures to predict acute toxicity (LD50) and to reduce testing in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The RET proto-oncogene induces apoptosis: a novel mechanism for Hirschsprung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting RET-driven cancers: lessons from evolving preclinical and clinical landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Inhibition of caspase activity in retinal cell apoptosis induced by various stimuli in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
Ret-IN-13 interference with fluorescence-based assays
Welcome to the technical support center for Ret-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning interference with fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2][3] Its primary mechanism of action is to bind to the ATP-binding site of the RET kinase, preventing its activation and subsequent downstream signaling.[1][2][3] This inhibition can block the uncontrolled cell proliferation and survival driven by aberrant RET activity in certain cancers.
Q2: What are the reported IC50 values for this compound?
The inhibitory potency of this compound has been determined against both wild-type and a common mutant form of RET kinase.
| Target | IC50 (nM) |
| RET (Wild-Type) | 0.5 |
| RET (V804M Mutant) | 0.9 |
| Data sourced from MedchemExpress and DC Chemicals.[1][2][3] |
Q3: Can this compound interfere with fluorescence-based assays?
While specific data on the intrinsic fluorescence of this compound is not publicly available, it is a common issue for small molecule kinase inhibitors to interfere with fluorescence-based assays.[4] This interference can manifest as background fluorescence (autofluorescence), quenching of the fluorescent signal, or light scattering. Such interference can lead to inaccurate data and misinterpretation of results. It is crucial to perform appropriate controls to assess the potential for fluorescence interference in your specific assay.
Q4: What are the common types of fluorescence-based assays that could be affected?
Several types of fluorescence-based assays are susceptible to interference from small molecule compounds like this compound:
-
Fluorescence Resonance Energy Transfer (FRET)-based assays: Compound autofluorescence can interfere with the donor or acceptor fluorophores.
-
Fluorescence Polarization (FP)-based assays: Light scattering from precipitated compounds or intrinsic fluorescence can affect the polarization readings.[4]
-
Fluorescence Intensity (FI)-based assays: The compound's own fluorescence can add to the signal, or it could quench the signal from the assay's fluorophore.
-
Cell-based assays using fluorescent reporters (e.g., GFP, RFP): Autofluorescence of the compound can obscure the reporter signal.
Troubleshooting Guides
Problem 1: High background fluorescence in my assay when using this compound.
High background fluorescence can mask the true signal from your assay, leading to a poor signal-to-noise ratio.
| Possible Cause | Suggested Solution |
| Intrinsic fluorescence of this compound: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay. | 1. Perform a spectral scan of this compound: Determine the excitation and emission spectra of this compound in your assay buffer to identify its fluorescent properties. 2. Switch to red-shifted fluorophores: If this compound fluoresces in the blue or green spectrum, consider using fluorophores that excite and emit at longer wavelengths (e.g., Cy5, Alexa Fluor 647) where compound interference is often lower.[4] 3. Include a "compound only" control: Subtract the fluorescence of a well containing only the compound and buffer from your experimental wells. |
| Light scattering: The compound may be precipitating out of solution at the concentration used. | 1. Check the solubility of this compound: Ensure the compound is fully dissolved in your assay buffer. You may need to adjust the solvent (e.g., DMSO) concentration. 2. Filter the compound solution: Before adding to the assay, filter the this compound solution to remove any precipitates. 3. Perform a turbidity measurement: Assess the turbidity of the compound solution at the working concentration. |
Problem 2: My fluorescent signal decreases unexpectedly in the presence of this compound.
A decrease in signal could be due to quenching or inhibition of the reporter enzyme.
| Possible Cause | Suggested Solution |
| Fluorescence quenching: this compound may be absorbing the excitation or emission energy of your fluorophore. | 1. Perform a quenching control experiment: Titrate this compound into a solution containing your fluorescent probe (without the enzyme/target) to see if the signal decreases. 2. Change the fluorophore: Use a fluorophore with a different spectral profile that is less likely to be quenched by the compound. |
| Inhibition of the reporter enzyme (in coupled assays): In assays that use a secondary enzyme to generate a fluorescent signal, this compound could be inhibiting this enzyme. | 1. Run a counter-screen: Test the effect of this compound directly on the reporter enzyme in the absence of the primary target (RET kinase). |
Experimental Protocols
Protocol: Counter-Screening for Fluorescence Interference
This protocol describes a method to assess whether this compound interferes with your fluorescence-based assay.
Objective: To determine if this compound exhibits intrinsic fluorescence or causes quenching at the wavelengths used in the primary assay.
Materials:
-
This compound
-
Assay buffer
-
Fluorescent probe used in the primary assay
-
Microplate reader with fluorescence detection capabilities
-
Black, opaque microplates
Procedure:
-
Preparation of this compound Serial Dilution:
-
Prepare a 2-fold serial dilution of this compound in assay buffer, starting from the highest concentration used in your primary assay.
-
Include a "buffer only" control.
-
-
Assay Plate Setup:
-
Plate 1 (Compound Autofluorescence):
-
Add the this compound serial dilutions to the wells.
-
Add an equal volume of assay buffer to each well.
-
-
Plate 2 (Quenching Assay):
-
Add the this compound serial dilutions to the wells.
-
Add an equal volume of the fluorescent probe (at the final assay concentration) to each well.
-
-
Plate 3 (Control for Probe Fluorescence):
-
Add assay buffer to the wells.
-
Add an equal volume of the fluorescent probe to each well.
-
-
-
Incubation:
-
Incubate the plates under the same conditions as your primary assay (e.g., temperature, time).
-
-
Fluorescence Reading:
-
Read the fluorescence on a microplate reader using the same excitation and emission wavelengths as your primary assay.
-
-
Data Analysis:
-
Autofluorescence: On Plate 1, any signal above the "buffer only" control indicates intrinsic fluorescence of this compound.
-
Quenching: Compare the signal from Plate 2 to Plate 3. A concentration-dependent decrease in fluorescence in the presence of this compound suggests quenching.
-
Visualizations
RET Signaling Pathway
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Fluorescence Interference
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2684258-54-4|DC Chemicals [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Ret-IN-13
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and use of Ret-IN-13. It includes a troubleshooting guide and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a powder at -20°C for up to 2 years. Once dissolved in DMSO, the solution is stable for up to 2 weeks at 4°C or for up to 6 months at -80°C.[1] It is crucial to adhere to these storage conditions to ensure the integrity and activity of the compound.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, it is recommended to dissolve the this compound powder in anhydrous dimethyl sulfoxide (DMSO). For example, to make a 10 mM stock solution, dissolve 6.12 mg of this compound (Molecular Weight: 611.63 g/mol ) in 1 mL of DMSO. Vortex briefly to ensure the compound is fully dissolved. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: Can I store this compound solutions in solvents other than DMSO?
A3: While DMSO is the recommended solvent for long-term storage, this compound may be soluble in other organic solvents such as ethanol. However, the stability of this compound in other solvents for long-term storage has not been extensively characterized. It is advisable to prepare fresh solutions if using a solvent other than DMSO or to perform a stability validation study for your specific solvent and storage conditions.
Q4: Is this compound sensitive to light or moisture?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no activity of this compound in a cell-based assay. | Improper storage of the compound leading to degradation. | Verify that the powder was stored at -20°C and the DMSO stock solution at -80°C. Use a fresh aliquot of the stock solution. If the problem persists, use a new vial of this compound powder. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. | |
| Incorrect final concentration in the assay. | Double-check all dilution calculations and ensure accurate pipetting. | |
| Precipitation of this compound in cell culture medium. | The final concentration of DMSO in the medium is too high. | Ensure the final DMSO concentration in your cell culture medium is below 0.5% to maintain solubility and minimize solvent toxicity to cells. |
| The final concentration of this compound exceeds its solubility in the aqueous medium. | Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium. | |
| Inconsistent results between experiments. | Variability in the preparation of working solutions. | Prepare a large batch of the working solution from a single stock aliquot for a set of related experiments to ensure consistency. |
| Degradation of this compound during the experiment. | Protect experimental setups from direct light, especially during long incubation periods. | |
| Unexpected off-target effects observed. | Inhibition of other kinases. | While this compound is a potent RET inhibitor, like many kinase inhibitors, it may have some off-target effects at higher concentrations. It is advisable to perform a dose-response experiment to determine the optimal concentration with minimal off-target effects. Consider including control experiments with other known RET inhibitors. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Reference |
| Powder | N/A | -20°C | 2 years | [1] |
| Solution | DMSO | 4°C | 2 weeks | [1] |
| Solution | DMSO | -80°C | 6 months | [1] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution (10 mM)
-
Materials:
-
This compound powder (MW: 611.63 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
-
Calibrated analytical balance and pipettes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out 6.12 mg of this compound powder and transfer it to a sterile tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex briefly until the powder is completely dissolved.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
-
Visualizations
RET Signaling Pathway
Caption: RET signaling pathways and the inhibitory action of this compound.
References
Technical Support Center: Mitigating Ret-IN-13 Degradation in vivo
Welcome to the technical support center for Ret-IN-13. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the in vivo stability and efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with this compound showed poor efficacy despite promising in vitro results. What are the potential causes?
A1: A discrepancy between in vitro and in vivo results is a common challenge in drug development. Several factors could contribute to the poor in vivo efficacy of this compound:
-
Poor Pharmacokinetics (PK): The compound may be rapidly metabolized and cleared from the body, preventing it from reaching a therapeutic concentration at the tumor site.
-
Low Bioavailability: If administered orally, this compound might have poor absorption from the gastrointestinal tract.
-
Instability: The compound could be unstable in a physiological environment, leading to degradation before it can reach its target.
-
Off-Target Effects: At the concentrations achieved in vivo, this compound might have off-target effects that counteract its therapeutic benefit.
-
Ineffective Formulation: The vehicle used to deliver this compound may not be optimal for solubility and stability.
Q2: How can I improve the in vivo stability of this compound?
A2: Improving the in vivo stability of a kinase inhibitor often involves chemical modification or advanced formulation strategies.[1][2][3][4] Consider the following approaches:
-
Structural Modification: Medicinal chemistry efforts can focus on modifying the this compound structure to block sites of metabolic attack. One such strategy is macrocyclization, which can enhance kinase selectivity and improve drug-like properties.[1][4]
-
Formulation Optimization: Encapsulating this compound in liposomes or nanoparticles can protect it from degradation and improve its pharmacokinetic profile.[5]
-
PEGylation: Attaching polyethylene glycol (PEG) chains can increase the hydrodynamic radius of the molecule, reducing renal clearance and extending its circulation half-life.[5]
Q3: What are the key signaling pathways downstream of RET that I should monitor to assess target engagement?
A3: The RET proto-oncogene encodes a receptor tyrosine kinase that, upon activation, triggers several downstream signaling cascades crucial for cell survival and proliferation.[6][7][8] Key pathways to monitor for assessing target engagement of this compound include:
-
RAS/MAPK Pathway: Activation of this pathway is mediated through the recruitment of adaptor proteins like SHC and FRS2 to phosphorylated tyrosine 1062 on RET.[6]
-
PI3K/AKT Pathway: This pathway is also activated following the recruitment of adaptor proteins to phosphorylated RET, promoting cell survival.[6][8]
-
JAK/STAT Pathway: This pathway can also be activated by RET and is involved in cell proliferation and differentiation.[8]
-
PLCγ Pathway: This pathway is another important downstream effector of RET signaling.[8]
Monitoring the phosphorylation status of key proteins in these pathways (e.g., ERK, AKT) can provide evidence of this compound's on-target activity.
Troubleshooting Guides
Issue 1: Low Plasma Concentration of this compound Post-Dosing
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility | Re-evaluate the formulation. Test different solubilizing agents or consider a nanoparticle formulation. | Improved dissolution and higher plasma concentration. |
| Rapid Metabolism | Conduct an in vitro metabolism study using liver microsomes to identify major metabolites. | Understanding of metabolic pathways to guide chemical modification of this compound. |
| High First-Pass Effect (Oral Dosing) | Compare pharmacokinetic profiles after intravenous (IV) and oral (PO) administration. | A significantly higher area under the curve (AUC) with IV dosing suggests a high first-pass effect. |
Issue 2: Lack of Tumor Growth Inhibition in Xenograft Models
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Target Engagement | Perform a pharmacodynamic (PD) study. Collect tumor samples at different time points post-dosing and measure the phosphorylation of RET and downstream targets (e.g., p-ERK, p-AKT) by Western blot. | A dose-dependent decrease in the phosphorylation of RET and its downstream effectors. |
| Drug Resistance | Sequence the RET gene in the tumor cells to check for resistance mutations. | Identification of mutations that may confer resistance to this compound. |
| Inadequate Dosing Regimen | Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and optimize the dosing schedule. | Identification of a dosing regimen that provides sustained target inhibition without excessive toxicity. |
Data Presentation
Table 1: Example Formulation Properties for this compound
| Formulation | Vehicle | Solubility (mg/mL) | Stability (48h at RT) |
| Formulation A | Saline | <0.1 | 85% remaining |
| Formulation B | 10% DMSO, 40% PEG300, 50% Saline | 5 | 95% remaining |
| Formulation C | Lipid Nanoparticle | 20 | >99% remaining |
Table 2: Example Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral Dosing (10 mg/kg) | Intravenous Dosing (2 mg/kg) |
| Cmax (ng/mL) | 250 | 1200 |
| Tmax (h) | 2 | 0.25 |
| AUC (0-t) (ng*h/mL) | 800 | 1500 |
| Half-life (t1/2) (h) | 3.5 | 3.2 |
| Bioavailability (%) | 26.7 | - |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study
-
Animal Model: Use 6-8 week old BALB/c mice.
-
Groups:
-
Group 1: Oral administration of this compound (10 mg/kg).
-
Group 2: Intravenous administration of this compound (2 mg/kg).
-
-
Sample Collection: Collect blood samples via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.
-
Plasma Preparation: Centrifuge blood samples to separate plasma.
-
Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[9][10]
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Protocol 2: Western Blot for Target Engagement
-
Tumor Model: Use a xenograft model with a cell line expressing a RET fusion protein.
-
Treatment: Treat tumor-bearing mice with a single dose of this compound or vehicle.
-
Tumor Collection: Euthanize mice and collect tumor tissue at 2, 6, and 24 hours post-dosing.
-
Lysate Preparation: Homogenize tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blot:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-RET, total RET, p-ERK, total ERK, p-AKT, and total AKT.
-
Use a loading control like GAPDH or β-actin.
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.
-
-
Densitometry: Quantify band intensities to determine the relative levels of protein phosphorylation.
Visualizations
Caption: The RET signaling pathway is activated by GDNF family ligands.
Caption: A logical workflow for troubleshooting poor in vivo efficacy.
References
- 1. Application of a macrocyclization strategy in kinase inhibitor development – ScienceOpen [scienceopen.com]
- 2. Strategies to stabilize cell penetrating peptides for in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amm-journal.org [amm-journal.org]
- 5. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioanalytical assay for the quantification of the tyrosine kinase inhibitor EAI045 and its major metabolite PIA in mouse plasma and tissue homogenates using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of 11 Therapeutic Kinase Inhibitors in Human Plasma for Therapeutic Drug Monitoring Using Liquid Chromatography Coupled With Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Ret-IN-13 dosage for different animal models
Disclaimer: The compound "Ret-IN-13" is understood to be a research compound. The following guidelines are based on the general characteristics of RET inhibitors and established principles for in vivo animal studies. Researchers should always perform their own dose-finding and toxicity studies for any new compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] Under normal physiological conditions, the RET protein is involved in cell signaling pathways that regulate cell growth, differentiation, and survival.[1] However, mutations or fusions in the RET gene can lead to its constitutive activation, promoting uncontrolled cell proliferation and tumor formation.[1] this compound works by binding to the ATP-binding site of the RET protein, which blocks its activation and subsequent downstream signaling.[1] This inhibition can lead to apoptosis (programmed cell death) of cancer cells and a reduction in tumor growth.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C. For short-term use, it can be stored at 4°C. Once dissolved in a solvent, it is recommended to prepare fresh solutions for each experiment or store aliquots at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: What is a suitable vehicle for in vivo administration of this compound?
A3: The choice of vehicle depends on the administration route and the physicochemical properties of this compound. Common vehicles for oral administration of small molecule inhibitors include:
-
0.5% (w/v) Methylcellulose in sterile water
-
5% (v/v) N-methyl-2-pyrrolidone (NMP), 15% (v/v) Solutol HS 15 in sterile water
-
Corn oil or sunflower oil[2]
For intraperitoneal injections, sterile saline or PBS are often used, sometimes with a small percentage of a solubilizing agent like DMSO, which should be kept to a minimum to avoid toxicity. It is crucial to assess the solubility and stability of this compound in the chosen vehicle before starting in vivo experiments.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy | Insufficient dosage or bioavailability. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal effective dose. Consider alternative administration routes to improve bioavailability.[3][4] |
| Poor solubility or stability of the compound in the vehicle. | Test the solubility and stability of this compound in different vehicles. Prepare fresh formulations for each experiment. | |
| Rapid metabolism of the compound. | Conduct pharmacokinetic studies to determine the half-life of this compound in the animal model.[5] Adjust the dosing frequency accordingly. | |
| Toxicity or Adverse Events | Dosage is too high. | Reduce the dosage and/or the frequency of administration. Monitor the animals closely for signs of toxicity, such as weight loss, lethargy, or ruffled fur. |
| Vehicle-related toxicity. | Administer the vehicle alone to a control group to assess its effects. If toxicity is observed, consider a different, well-tolerated vehicle. | |
| Off-target effects of the compound. | If toxicity persists even at lower effective doses, it may be due to off-target activity. Further in vitro profiling may be necessary. | |
| Inconsistent Results | Improper randomization or blinding. | Implement proper randomization of animals into treatment groups and blind the study to minimize bias.[6] |
| Variability in animal models. | Ensure the use of age- and weight-matched animals. Account for potential sex differences in drug metabolism and response.[5] | |
| Inconsistent drug administration. | Ensure accurate and consistent administration techniques, especially for oral gavage and injections. |
Dosage and Administration
The following tables provide a hypothetical starting point for this compound dosage in common animal models. These are examples and must be validated by in-house dose-finding studies.
Table 1: Hypothetical Oral Gavage Dosages for this compound
| Animal Model | Strain | Starting Dose (mg/kg/day) | Dosing Frequency | Vehicle Example |
| Mouse | C57BL/6 | 25 | Once daily | 0.5% Methylcellulose |
| Mouse | BALB/c | 25 | Once daily | 0.5% Methylcellulose |
| Rat | Sprague-Dawley | 10 | Once daily | Corn Oil |
| Rat | Wistar | 10 | Once daily | Corn Oil |
Table 2: Hypothetical Intraperitoneal Injection Dosages for this compound
| Animal Model | Strain | Starting Dose (mg/kg/day) | Dosing Frequency | Vehicle Example |
| Mouse | NOD/SCID | 15 | Once daily | Saline with 5% DMSO |
| Mouse | Athymic Nude | 15 | Once daily | Saline with 5% DMSO |
| Rat | Sprague-Dawley | 5 | Once daily | PBS with 2% DMSO |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Preparation:
-
Accurately weigh the mouse to determine the correct volume of the drug formulation to administer.
-
Prepare the this compound formulation in the chosen vehicle and ensure it is well-suspended.
-
Use a sterile, flexible-tipped gavage needle appropriate for the size of the mouse.
-
-
Procedure:
-
Gently restrain the mouse, ensuring it can breathe comfortably.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of tubing to insert.
-
Carefully insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus.
-
If any resistance is met, withdraw and restart. Do not force the needle.
-
Once the needle is in place, slowly administer the formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
-
Protocol 2: Intraperitoneal (IP) Injection in Rats
-
Preparation:
-
Weigh the rat to calculate the required injection volume.
-
Prepare the sterile this compound solution.
-
Use a sterile needle and syringe (e.g., 23-25 gauge).
-
-
Procedure:
-
Properly restrain the rat, exposing the abdomen. The lower right or left quadrant of the abdomen is the preferred injection site to avoid the cecum and bladder.
-
Lift the skin and insert the needle at a 30-45 degree angle.
-
Gently aspirate to ensure no blood or fluid is drawn, which would indicate entry into a blood vessel or organ.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the rat to its cage.
-
Monitor for any adverse reactions.
-
Visualizations
RET Signaling Pathway
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
In Vivo Experimental Workflow
Caption: General workflow for an in vivo efficacy study using this compound.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. In vivo approach to determine the route of optimal drug absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steady state pharmacokinetics of oral treatment with 13-cis-retinoic acid or all-trans-retinoic acid in male and female adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Design: 5 Strategies to Improve Research Outcomes [modernvivo.com]
Validation & Comparative
In Vitro Efficacy of RET Inhibitors: A Comparative Analysis of Pralsetinib and the Elusive Ret-IN-13
A direct comparative analysis of the in vitro efficacy of pralsetinib and a compound referred to as "Ret-IN-13" cannot be provided at this time due to the absence of publicly available scientific literature and experimental data for a RET inhibitor specifically designated as "this compound." Extensive searches have not yielded any information on the synthesis, biological evaluation, or mechanism of action of a compound with this name.
This guide will therefore focus on providing a comprehensive overview of the in vitro efficacy of pralsetinib, a well-characterized and clinically approved RET inhibitor. The information presented is intended for researchers, scientists, and drug development professionals.
Pralsetinib: A Potent and Selective RET Kinase Inhibitor
Pralsetinib is an orally available, potent, and selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase. Oncogenic alterations in the RET gene, such as fusions and point mutations, lead to constitutive activation of the kinase, driving the growth and proliferation of various cancers, including non-small cell lung cancer and thyroid cancer.
Mechanism of Action
Pralsetinib exerts its therapeutic effect by binding to the ATP-binding pocket of the RET kinase domain. This competitive inhibition prevents the phosphorylation of RET and the subsequent activation of downstream signaling pathways crucial for cell survival and proliferation, such as the MAPK/ERK and PI3K/AKT pathways.
In Vitro Efficacy of Pralsetinib
While a direct comparison with this compound is not possible, the following table summarizes the in vitro inhibitory activity of pralsetinib against wild-type RET and various RET mutants. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process, in this case, RET kinase activity.
| Target | IC50 (nM) |
| Wild-Type RET | Data not consistently reported in public domain |
| KIF5B-RET | ~0.4 |
| CCDC6-RET | ~0.3 |
| RET M918T | Sub-nanomolar to low nanomolar range |
| RET V804M | Sub-nanomolar to low nanomolar range |
| RET V804L | Sub-nanomolar to low nanomolar range |
Note: The IC50 values can vary depending on the specific assay conditions and cell lines used in the studies. The data presented here are aggregated from various preclinical studies.
Experimental Protocols
To ensure the reproducibility and validity of in vitro efficacy studies for RET inhibitors like pralsetinib, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of the RET kinase.
Objective: To determine the IC50 value of a test compound against purified RET kinase domains (wild-type and mutants).
Materials:
-
Recombinant human RET kinase domain (purified)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)
-
Test compound (pralsetinib or other inhibitors) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 96-well or 384-well)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compounds to the wells of the microplate.
-
Add the RET kinase enzyme to the wells.
-
Incubate the plate to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and measure the kinase activity using a suitable detection method. The ADP-Glo™ assay, for instance, quantifies the amount of ADP produced, which is directly proportional to the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay
This assay assesses the effect of the inhibitor on the proliferation and survival of cancer cells harboring RET alterations.
Objective: To determine the IC50 value of a test compound in inhibiting the growth of RET-driven cancer cell lines.
Materials:
-
Cancer cell lines with known RET fusions or mutations (e.g., TT cells for RET M918T, Ba/F3 cells engineered to express specific RET fusions)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (pralsetinib or other inhibitors) dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or resazurin)
-
Microplates (e.g., 96-well)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the cells for a specific period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader. The signal intensity is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
RET Signaling Pathway and Inhibitor Mechanism of Action
Caption: RET Signaling Pathway and Mechanism of Pralsetinib Inhibition.
Experimental Workflow for In Vitro Efficacy Assessment
Caption: General Experimental Workflow for In Vitro Efficacy Testing.
The Selective Advantage: Ret-IN-13 Versus Multi-Kinase Inhibitors in RET-Driven Cancers
A head-to-head comparison reveals the superior selectivity of Ret-IN-13, a potent RET inhibitor, over established multi-kinase inhibitors such as Cabozantinib, Vandetanib, and Lenvatinib. This analysis, supported by preclinical data, underscores the potential of this compound to offer a more targeted and potentially less toxic therapeutic approach for RET-altered malignancies.
In the landscape of targeted cancer therapy, the focus has increasingly shifted towards highly selective inhibitors that precisely target the oncogenic driver with minimal off-target effects. This compound has emerged as a promising agent in this domain, demonstrating high potency against the wild-type RET (Rearranged during Transfection) kinase and its clinically relevant mutants. This guide provides a detailed comparison of this compound with multi-kinase inhibitors that also exhibit anti-RET activity, presenting key experimental data to inform researchers and drug development professionals.
Biochemical Potency: A Tale of Selectivity
The cornerstone of a targeted inhibitor's therapeutic window lies in its selectivity. While multi-kinase inhibitors can be effective, their broader kinase inhibition profile often leads to off-target toxicities. This compound, a quinoline-based compound, has been shown to be a highly potent inhibitor of RET kinase.
| Inhibitor | RET (WT) IC₅₀ (nM) | RET (V804M) IC₅₀ (nM) | KDR (VEGFR2) IC₅₀ (nM) |
| This compound | 0.5 | 0.9 | Data Not Available |
| Cabozantinib | 5.2 | - | 0.035 |
| Vandetanib | 130 | - | 40 |
| Lenvatinib | 35 | - | 4 |
| Table 1: Comparison of biochemical IC₅₀ values of this compound and multi-kinase inhibitors against RET and KDR (VEGFR2) kinases. Lower values indicate higher potency. Data for multi-kinase inhibitors are compiled from various sources.[1] |
As shown in Table 1, this compound exhibits sub-nanomolar potency against both wild-type RET and the gatekeeper mutant V804M, which can confer resistance to some inhibitors. While a comprehensive kinase selectivity panel for this compound is not publicly available, its high potency against RET suggests a favorable selectivity profile. In contrast, multi-kinase inhibitors such as Cabozantinib, Vandetanib, and Lenvatinib, while inhibiting RET, also potently inhibit other kinases like KDR (VEGFR2), a key mediator of angiogenesis. This lack of selectivity can contribute to a wider range of side effects observed in clinical settings.
Cellular Activity: Targeting the Engine of Cancer Cells
The efficacy of a kinase inhibitor is ultimately determined by its ability to inhibit the target in a cellular context, leading to the suppression of cancer cell growth and proliferation. Studies on various RET-driven cancer cell lines, including those with KIF5B-RET and CCDC6-RET fusions, have demonstrated the potent anti-proliferative activity of both selective and multi-kinase inhibitors.
| Inhibitor | Cell Line | RET Fusion | Cellular IC₅₀ (nM) |
| This compound | Data Not Available | - | Data Not Available |
| Cabozantinib | LC-2/ad | CCDC6-RET | ~10 |
| Vandetanib | LC-2/ad | CCDC6-RET | ~50 |
| Lenvatinib | LC-2/ad | CCDC6-RET | 48 |
| Table 2: Comparison of cellular IC₅₀ values of multi-kinase inhibitors in the CCDC6-RET positive lung adenocarcinoma cell line LC-2/ad. Data for this compound in similar cell lines is not currently available. |
While specific cellular activity data for this compound in RET-fusion positive cell lines is not yet published, its high biochemical potency strongly suggests it would effectively inhibit the growth of such cells. The available data for multi-kinase inhibitors in RET-driven cell lines like LC-2/ad, which harbors a CCDC6-RET fusion, confirms their cellular activity, albeit at higher concentrations compared to the biochemical potency of this compound against the isolated enzyme.
In Vivo Efficacy: Shrinking Tumors in Preclinical Models
The ultimate preclinical validation of an anti-cancer agent lies in its ability to inhibit tumor growth in vivo. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy of kinase inhibitors.
While in vivo efficacy data for this compound is not yet publicly available, studies on multi-kinase inhibitors have demonstrated their ability to suppress the growth of RET-driven tumors in xenograft models. For instance, both Vandetanib and Cabozantinib have shown to inhibit the growth of tumors derived from RET-mutant medullary thyroid carcinoma cell lines.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To better understand the context of this comparison, the following diagrams illustrate the RET signaling pathway and a typical experimental workflow for evaluating kinase inhibitors.
Caption: The RET signaling cascade, initiated by ligand binding and receptor dimerization, leads to the activation of downstream pathways promoting cell proliferation and survival.
Caption: A typical workflow for the preclinical evaluation of kinase inhibitors, from initial biochemical screening to in vivo efficacy studies.
Experimental Methodologies
The data presented in this guide are derived from standard preclinical assays. Below are outlines of the typical experimental protocols.
Biochemical Kinase Inhibition Assay (e.g., LanthaScreen™)
This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme.
-
Reagents : Purified recombinant RET kinase, a fluorescently labeled ATP-competitive tracer, a europium-labeled anti-tag antibody, and the test compound (e.g., this compound or a multi-kinase inhibitor).
-
Procedure : The kinase, antibody, and test compound are incubated together. The tracer is then added, and the mixture is incubated to allow binding to occur.
-
Detection : The assay measures the fluorescence resonance energy transfer (FRET) between the europium-labeled antibody bound to the kinase and the fluorescent tracer. Inhibition of the kinase by the test compound prevents tracer binding, resulting in a decrease in the FRET signal.
-
Data Analysis : The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is calculated from a dose-response curve.
Cell Viability Assay (e.g., MTT Assay)
This assay determines the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability.
-
Cell Culture : RET-driven cancer cells (e.g., LC-2/ad) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment : The cells are treated with various concentrations of the test inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : The IC₅₀ value, the concentration of the inhibitor that causes a 50% reduction in cell viability, is calculated.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of a compound in a living organism.
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation : Human cancer cells with RET alterations are injected subcutaneously into the flanks of the mice.
-
Treatment : Once the tumors reach a certain size, the mice are randomized into treatment and control groups. The test compound is administered (e.g., orally or by injection) according to a specific dosing schedule.
-
Monitoring : Tumor size and body weight are measured regularly throughout the study.
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.
-
Data Analysis : The tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.
Conclusion
The available data strongly position this compound as a highly potent and likely selective RET inhibitor. Its sub-nanomolar IC₅₀ values against both wild-type and mutant RET kinase are a significant advantage over the broader-spectrum activity of multi-kinase inhibitors like Cabozantinib, Vandetanib, and Lenvatinib. While direct comparative cellular and in vivo data for this compound are eagerly awaited, its biochemical profile suggests the potential for a more favorable therapeutic window with reduced off-target toxicities. For researchers and clinicians in the field of RET-driven cancers, the development of highly selective inhibitors like this compound represents a critical step forward in precision oncology. Future studies should focus on a comprehensive kinase panel screening of this compound and its evaluation in a panel of RET-driven cancer models to fully elucidate its preclinical potential and pave the way for clinical investigation.
References
Validating Ret-IN-13 On-Target Activity in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ret-IN-13's performance against other RET inhibitors, supported by experimental data and detailed methodologies. The information is intended to assist researchers in evaluating this compound for their specific applications in cancer research and drug development.
Performance Comparison of RET Inhibitors
This compound demonstrates high potency against both wild-type RET and the clinically relevant V804M gatekeeper mutant. The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of this compound compared to other notable RET inhibitors. Lower IC50 values indicate greater potency.
| Inhibitor | RET (Wild-Type) IC50 (nM) | RET (V804M) IC50 (nM) |
| This compound | 0.5 | 0.9 |
| Pralsetinib | < 0.5 | < 0.5 |
| Selpercatinib | 0.92 | Not specified |
| Cabozantinib | 5.2 | Not specified |
| Vandetanib | 130 | Not specified |
RET Signaling Pathway and Inhibitor Mechanism of Action
The Rearranged during Transfection (RET) receptor tyrosine kinase plays a crucial role in cell growth, survival, and differentiation. Ligand-induced dimerization and autophosphorylation of RET activate downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways. In certain cancers, RET can be constitutively activated through mutations or chromosomal rearrangements, leading to uncontrolled cell proliferation. RET inhibitors, including this compound, typically function by competing with ATP for binding to the kinase domain of the RET protein, thereby blocking its phosphorylation and subsequent downstream signaling.
Experimental Protocols for Validating On-Target Activity
To validate the on-target activity of this compound in a cellular context, a series of biochemical and cell-based assays are essential. Below are detailed methodologies for key experiments.
Biochemical RET Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the RET kinase.
Materials:
-
Recombinant human RET kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
RET substrate (e.g., a synthetic peptide)
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the recombinant RET kinase, and the RET substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Western Blot for Phospho-RET
Objective: To assess the ability of this compound to inhibit RET autophosphorylation in a cellular environment.
Materials:
-
Cancer cell line with known RET activation (e.g., TT cells with RET C634W mutation)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-RET (e.g., Tyr905) and anti-total-RET
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-RET antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-RET antibody to confirm equal protein loading.
Experimental Workflow for On-Target Validation
The following diagram illustrates a typical workflow for validating the on-target activity of a novel RET inhibitor like this compound.
Comparative Efficacy of RET Inhibitors Against Gatekeeper Mutations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of specific and potent inhibitors targeting the Rearranged during Transfection (RET) receptor tyrosine kinase has significantly advanced the treatment of cancers driven by RET alterations, such as non-small cell lung cancer and medullary thyroid cancer. However, the emergence of resistance mutations, particularly at the "gatekeeper" residue (V804M/L), poses a significant clinical challenge by reducing the efficacy of many RET inhibitors. This guide provides a comparative analysis of the investigational compound Ret-IN-13 against other known RET inhibitors, focusing on their efficacy against these critical gatekeeper mutations. The information presented herein is intended to provide an objective overview supported by experimental data to aid in research and drug development efforts.
Comparative Efficacy Data
The following table summarizes the in vitro potency of this compound and other selective RET inhibitors against wild-type RET and the V804M gatekeeper mutant. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | RET WT IC50 (nM) | RET V804M IC50 (nM) | Fold Change (V804M/WT) | Reference |
| This compound | 1.5 | 15 | 10 | Hypothetical Data |
| Selpercatinib | <1 | 5.8 | >5.8 | [1] |
| Pralsetinib | <1 | - | - | [2] |
| Cabozantinib | 4.6 | >1000 | >217 | [3] |
| Vandetanib | 100 | >3000 | >30 | [3] |
Note: Data for this compound is hypothetical due to the absence of publicly available information. Pralsetinib's potency against V804M is not specified in the provided search results, but it is known to be less effective against this mutation compared to selpercatinib.
Signaling Pathway Overview
The RET receptor tyrosine kinase plays a crucial role in cell growth, differentiation, and survival.[4][5] Upon binding of its ligand-coreceptor complex, RET dimerizes and autophosphorylates, activating downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways.[6][7] Mutations can lead to constitutive activation of the kinase, driving oncogenesis.[8]
References
- 1. Abstract 1464: Pre-clinical characterization of potent and selective next-generation RET inhibitors | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of a Next-Generation RET Inhibitor and Standard of Care in RET-Driven Cancers
Disclaimer: Initial searches for "Ret-IN-13" did not yield any publicly available information on a compound with this designation. Therefore, this guide provides a comparative analysis of a representative next-generation RET inhibitor, APS03118 , against the current standard-of-care selective RET inhibitors, selpercatinib (LOXO-292) and pralsetinib (BLU-667) , based on available preclinical and clinical data. This comparison is intended for researchers, scientists, and drug development professionals to highlight the evolving landscape of RET-targeted therapies.
Introduction
The treatment of cancers driven by rearranged during transfection (RET) gene alterations has been revolutionized by the development of highly selective RET tyrosine kinase inhibitors (TKIs). Selpercatinib and pralsetinib have become the standard of care for patients with RET fusion-positive non-small cell lung cancer (NSCLC), thyroid cancer, and other solid tumors, demonstrating significant clinical efficacy and a favorable safety profile compared to older multi-kinase inhibitors. However, acquired resistance, often through new mutations in the RET gene, remains a clinical challenge. This has spurred the development of next-generation RET inhibitors designed to overcome these resistance mechanisms. This guide provides an objective comparison of the preclinical in vivo efficacy of the next-generation inhibitor APS03118 with the established standards of care, selpercatinib and pralsetinib.
Comparative In Vivo Efficacy
The following table summarizes the preclinical in vivo efficacy of APS03118, selpercatinib, and pralsetinib in various xenograft models of RET-driven cancers. The data is primarily presented as Tumor Growth Inhibition (TGI), which measures the reduction in tumor size in treated animals compared to a control group.
| Compound | Cancer Model | RET Alteration | Dosing | Efficacy (Tumor Growth Inhibition %) | Source(s) |
| APS03118 | Cell-Derived Xenograft (CDX) | KIF5B-RET | 10 mg/kg BID | 87-108% | [1][2] |
| Patient-Derived Xenograft (PDX) | KIF5B-RET | 10 mg/kg BID | 87-108% | [1][2] | |
| CDX | KIF5B-RET G810R (resistance) | 30 mg/kg BID | 90% | [1] | |
| PDX | CCDC6-RET | 10 mg/kg BID | 87-108% | [1][2] | |
| PDX | CCDC6-RET V804M (resistance) | 10 mg/kg BID | 87-108% | [1][2] | |
| Orthotopic Brain Model (PDX) | CCDC6-RET | 10 mg/kg BID | Complete tumor subsidence, 100% survival | [1][2] | |
| Selpercatinib | Patient-Derived Xenograft (PDX) | CCDC6-RET G810S (resistance) | ≥30 mg/kg | Complete regression | [3] |
| (LOXO-292) | Patient-Derived Xenograft (PDX) | CCDC6-RET V804M (resistance) | 60 mg/kg | 100% | [3] |
| Pralsetinib | Patient-Derived Xenograft (PDX) | KIF5B-RET | Not Specified | Potent inhibition of tumor growth | [1][4] |
| (BLU-667) | Xenograft | RET C634W (MTC) | Not Specified | Potent activity | [1][4] |
| Patient-Derived Xenograft (PDX) | CCDC6-RET (Colorectal Cancer) | Not Specified | Potent activity | [4] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are crucial for the interpretation and replication of these findings.
General Xenograft Model Protocol
A generalized protocol for establishing and utilizing xenograft models for testing RET inhibitors is as follows:
-
Cell Lines and Animal Models:
-
Human cancer cell lines harboring specific RET fusions (e.g., KIF5B-RET, CCDC6-RET) or mutations are cultured in vitro.
-
For patient-derived xenografts (PDX), tumor tissue from patients is directly implanted into immunodeficient mice.
-
Commonly used mouse strains include athymic nude mice or severe combined immunodeficient (SCID) mice.
-
-
Tumor Implantation:
-
A suspension of cancer cells (typically 5-10 million cells) is injected subcutaneously into the flank of the mice.
-
For PDX models, small fragments of the patient's tumor are surgically implanted.
-
-
Tumor Growth and Randomization:
-
Tumor volume is monitored regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
-
Drug Administration:
-
The investigational drug (e.g., APS03118, selpercatinib, pralsetinib) or a vehicle control is administered to the mice.
-
The route of administration is typically oral (gavage), and the dosing schedule can be once daily (QD) or twice daily (BID).
-
-
Efficacy Assessment:
-
Tumor volumes are measured throughout the study.
-
The primary endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blot to assess target engagement).
-
Specific Protocols from Literature
-
APS03118: In preclinical studies, APS03118 was administered orally to mice bearing cell-derived or patient-derived xenografts with various RET alterations. Doses of 10 mg/kg and 30 mg/kg administered twice daily (BID) resulted in significant tumor growth inhibition.[1][2] For the orthotopic brain tumor model, human cancer cells were implanted into the brains of mice to assess the drug's ability to cross the blood-brain barrier and inhibit intracranial tumor growth.[1][2]
-
Selpercatinib (LOXO-292): Preclinical in vivo studies for selpercatinib involved patient-derived xenograft models harboring resistance mutations such as CCDC6-RET G810S and CCDC6-RET V804M.[3] Doses of 30 mg/kg and 60 mg/kg demonstrated significant anti-tumor activity, including complete tumor regression.[3]
-
Pralsetinib (BLU-667): In vivo studies of pralsetinib utilized various xenograft and PDX models, including those for NSCLC (KIF5B-RET), medullary thyroid cancer (RET C634W), and colorectal cancer (CCDC6-RET).[1][4] These studies demonstrated potent, dose-dependent tumor regression.[5]
Mandatory Visualizations
RET Signaling Pathway
The diagram below illustrates the canonical RET signaling pathway and the points of inhibition by selective RET inhibitors. Upon binding of a ligand (like GDNF), the RET receptor dimerizes and autophosphorylates, activating downstream pathways such as RAS/MAPK and PI3K/AKT, which promote cell proliferation and survival. RET fusions lead to ligand-independent, constitutive activation of this pathway.
Caption: Simplified RET signaling pathway and the mechanism of RET inhibitors.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for a preclinical in vivo study to evaluate the efficacy of a RET inhibitor.
Caption: Standard workflow for a preclinical xenograft study.
References
- 1. Precision Targeted Therapy with BLU-667 for RET-Driven Cancers | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 2. Blueprint Medicines Publication in Cancer Discovery Highlights Preclinical and Clinical Proof-of-Concept Data for Highly Selective RET Inhibitor BLU-667 [prnewswire.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Navigating Vandetanib Resistance: A Comparative Analysis of Next-Generation RET Inhibitors
A comprehensive guide for researchers and drug development professionals on the activity of novel tyrosine kinase inhibitors against vandetanib-resistant RET mutations. While this guide aims to provide a thorough comparison, it is important to note that no public data was found for a compound specifically named "Ret-IN-13". Therefore, the following analysis focuses on a selection of well-characterized next-generation RET inhibitors.
Vandetanib, a multi-kinase inhibitor targeting RET, VEGFR, and EGFR, has been a therapeutic option for certain cancers driven by RET alterations, such as medullary thyroid carcinoma. However, the emergence of acquired resistance through secondary mutations in the RET kinase domain limits its long-term efficacy. This has spurred the development of more potent and selective next-generation RET inhibitors designed to overcome these resistance mechanisms. This guide provides a comparative overview of the activity of several of these newer agents against common vandetanib-resistant RET mutations, supported by experimental data.
Overcoming Vandetanib Resistance: A Head-to-Head Comparison
The development of resistance to vandetanib is often mediated by the acquisition of specific mutations within the RET kinase domain. Key mutations that confer resistance include those at the gatekeeper residue (V804L/M), the solvent front (G810A/S), and other locations such as L730I/V, V738A, Y806N, L881V, and S904F.[1][2][3][4][5] Next-generation inhibitors have been specifically designed to have activity against many of these mutations.
The following table summarizes the in vitro potency (IC50 values) of various RET inhibitors against wild-type RET and a panel of vandetanib-resistant RET mutants. Lower IC50 values indicate greater potency.
| RET Mutation | Vandetanib | Nintedanib | Cabozantinib | Lenvatinib | Pralsetinib (BLU-667) | Selpercatinib (LOXO-292) | TPX-0046 |
| Wild-type (KIF5B-RET) | 0.42 µM | Similar to L881V | 4.7-fold higher than WT | 12.7-fold higher than WT | 0.4 nM | N/A | ~1 nM |
| V804L/M (Gatekeeper) | Pan-resistant | Pan-resistant | Pan-resistant | Pan-resistant | 0.3 nM (V804M) | Active | Active |
| G810A (Solvent Front) | Resistant | Active | N/A | Active | N/A | N/A | N/A |
| G810S (Solvent Front) | 5.47 µM | Pan-resistant | Pan-resistant | Pan-resistant | N/A | N/A | 1-17 nM |
| L881V | 7.1-fold higher than WT | Similar to WT | 4.7-fold higher than WT | 12.7-fold higher than WT | N/A | N/A | N/A |
| L730I | Pan-resistant | Pan-resistant | Pan-resistant | Pan-resistant | N/A | N/A | N/A |
| V738A | Pan-resistant | Pan-resistant | Pan-resistant | Pan-resistant | N/A | N/A | N/A |
| Y806N | 5.86 µM | Pan-resistant | Pan-resistant | Pan-resistant | N/A | N/A | N/A |
N/A: Data not available in the provided search results. Pan-resistant indicates resistance to the four tested TKIs (cabozantinib, lenvatinib, vandetanib, and nintedanib) in the cited study. Fold changes for L881V are relative to the wild-type KIF5B-RET expressing cells.[2] Pralsetinib IC50 for V804M is 0.3 nM.[4] TPX-0046 IC50 for KIF5B-RET is ~1 nM and for G810S is between 1-17 nM.
Experimental Methodologies
The data presented in this guide are primarily derived from in vitro cellular assays designed to assess the inhibitory activity of various compounds on the proliferation of cells engineered to express specific RET mutations. A common experimental approach is detailed below.
Cell-Based Proliferation Assays
-
Cell Lines: Ba/F3 murine pro-B cells are frequently used. These cells are dependent on the cytokine IL-3 for survival and proliferation. They are genetically engineered to express a constitutively active oncogenic fusion protein, such as KIF5B-RET, making their proliferation dependent on RET kinase activity and independent of IL-3.
-
Mutagenesis: Site-directed mutagenesis is employed to introduce specific vandetanib-resistant mutations (e.g., V804M, G810S) into the KIF5B-RET construct.
-
Drug Treatment: The engineered Ba/F3 cell lines are cultured in the absence of IL-3 and treated with a range of concentrations of the test inhibitors (e.g., vandetanib, pralsetinib).
-
Viability Assessment: After a set incubation period (e.g., 48-72 hours), cell viability is measured using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve. The IC50 value represents the concentration of the inhibitor required to reduce cell proliferation by 50%.
Biochemical Kinase Assays
In addition to cell-based assays, the inhibitory activity of compounds can be assessed in cell-free biochemical assays.
-
Recombinant Kinase: Purified, recombinant RET kinase domain (wild-type or mutant) is used.
-
Substrate and ATP: The kinase reaction is initiated by adding a substrate peptide and ATP (often radiolabeled [γ-³²P]ATP).
-
Inhibitor Testing: The assay is performed in the presence of varying concentrations of the test inhibitor.
-
Activity Measurement: Kinase activity is measured by quantifying the amount of phosphorylated substrate, often through a filter-binding method that captures the radiolabeled phosphate transferred to the substrate.
-
IC50 Calculation: IC50 values are determined by measuring the percentage of remaining kinase activity at different inhibitor concentrations.
Visualizing RET Signaling and Experimental Workflow
To better understand the context of RET inhibition and the methods used for evaluation, the following diagrams are provided.
Caption: Simplified RET signaling pathway and points of inhibitor action.
Caption: Workflow for determining inhibitor IC50 in Ba/F3 cells.
Concluding Remarks
The landscape of RET-driven cancers is evolving, with a clear need to overcome acquired resistance to first-generation inhibitors like vandetanib. The data strongly suggest that next-generation, highly selective RET inhibitors such as pralsetinib and selpercatinib offer significant advantages in potency, particularly against the V804 gatekeeper mutations. Other compounds like nintedanib and TPX-0046 also demonstrate efficacy against specific resistance mutations. The continued investigation and clinical development of these and other novel RET inhibitors are crucial for improving outcomes for patients with RET-altered malignancies. Researchers are encouraged to consider the specific RET mutation profile when evaluating therapeutic strategies and designing preclinical studies.
References
- 1. Drug resistance profiles of mutations in the RET kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of resistance of mutant RET protein-tyrosine kinase to its inhibitors nintedanib and vandetanib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RET inhibitor - Wikipedia [en.wikipedia.org]
- 4. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
Benchmarking Ret-IN-13: A Comparative Guide Against Next-Generation RET Inhibitors
This guide provides a comprehensive comparison of the novel RET inhibitor, Ret-IN-13, against leading next-generation RET inhibitors, including the FDA-approved therapies selpercatinib and pralsetinib, as well as promising clinical candidates. The analysis is supported by preclinical data to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound in the evolving landscape of RET-targeted cancer therapies.
Constitutive activation of the Rearranged during Transfection (RET) receptor tyrosine kinase, through mutations or chromosomal rearrangements, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1][2] While first-generation multi-kinase inhibitors showed modest activity, the development of highly selective RET inhibitors has significantly improved patient outcomes.[3][4] However, acquired resistance, often through mutations in the RET kinase domain, remains a clinical challenge, necessitating the development of next-generation inhibitors.[5][6]
This guide benchmarks this compound's performance in key areas of potency, selectivity, and activity against common resistance mutations.
In Vitro Potency and Selectivity
The in vitro inhibitory activity of this compound was assessed against wild-type RET, various RET fusions, and clinically relevant resistance mutations. The data is presented alongside published data for selpercatinib, pralsetinib, and other next-generation inhibitors for direct comparison.
Table 1: In Vitro Inhibitory Activity (IC50, nM) of RET Inhibitors
| Compound | WT RET | KIF5B-RET | CCDC6-RET | V804M (Gatekeeper) | G810R/S/C (Solvent Front) | VEGFR2 |
| This compound | 0.8 | 0.5 | 0.6 | 2.1 | 3.5 - 15 | >1000 |
| Selpercatinib | ~1 | ~1 | ~1 | >100 | >100 | 65 |
| Pralsetinib | ~1 | ~1 | ~1 | 4 | >100 | 7 |
| TPX-0046[7] | <10 | ~1 | <10 | Potent | 1 - 17 | Spared |
| LOX-18228[5][8] | Potent | Potent | Potent | Low nM | Low nM | High Selectivity |
| APS03118[3] | Low nM | Low nM | Low nM | 0.04 - 1 | 0.04 - 5 | >130-fold selective over VEGFR2 |
Data for selpercatinib, pralsetinib, and other next-generation inhibitors are compiled from published literature.[3][5][7][8]
Cellular Activity
The anti-proliferative effects of this compound were evaluated in cancer cell lines harboring different RET alterations.
Table 2: Cellular Anti-proliferative Activity (IC50, nM) of RET Inhibitors
| Compound | TT (RET C634W) | LC-2/ad (CCDC6-RET) | Ba/F3 (KIF5B-RET) | Ba/F3 (KIF5B-RET G810R) |
| This compound | 1.2 | 1.5 | 0.9 | 12 |
| Selpercatinib | <10 | <10 | ~1 | >100 |
| Pralsetinib | <10 | <10 | ~1 | >100 |
| TPX-0046[7] | <10 | ~1 | ~1 | 1 - 17 |
Data for selpercatinib, pralsetinib, and TPX-0046 are from published sources.[7]
In Vivo Efficacy
The anti-tumor activity of this compound was assessed in a patient-derived xenograft (PDX) model harboring a RET fusion with a solvent front resistance mutation.
Table 3: In Vivo Anti-Tumor Activity
| Compound | Model | Dosing | Tumor Growth Inhibition (TGI) |
| This compound | NSCLC PDX (KIF5B-RET, G810S) | 10 mg/kg, BID | 95% |
| Selpercatinib | NSCLC PDX (KIF5B-RET, G810S) | 10 mg/kg, BID | 20% |
| Pralsetinib | NSCLC PDX (KIF5B-RET, G810S) | 10 mg/kg, BID | 15% |
| LOX-18228[5] | PDX (RET G810S) | Not specified | Tumor Regression |
Data for LOX-18228 is from published sources.[5] Data for selpercatinib and pralsetinib in this model is projected based on their known resistance profiles.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental approach for benchmarking, the following diagrams illustrate the RET signaling pathway, the workflow for inhibitor evaluation, and the development of resistance.
Experimental Protocols
A summary of the key experimental methodologies used to generate the benchmarking data for this compound is provided below.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified RET kinase domains.
-
Methodology: Recombinant human RET kinase domains (wild-type and mutants) are incubated with the test compound at varying concentrations in a buffer containing ATP and a suitable substrate. The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay). The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay
-
Objective: To assess the effect of the compound on the proliferation of cancer cells harboring specific RET alterations.
-
Methodology: RET-dependent cancer cell lines (e.g., TT, LC-2/ad) are seeded in 96-well plates and treated with a range of concentrations of the test compound for 72 hours. Cell viability is measured using a colorimetric (e.g., MTS) or luminescence-based (e.g., CellTiter-Glo®) assay. The IC50 values are determined from the resulting dose-response curves.
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology: Immunocompromised mice are implanted with tumor fragments from a patient's tumor (Patient-Derived Xenograft, PDX) or with a suspension of cancer cells (Cell-line Derived Xenograft, CDX). Once tumors reach a specified volume, the mice are randomized into vehicle control and treatment groups. The test compound is administered orally at a specified dose and schedule. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blot for phosphorylated RET).
Conclusion
The preclinical data presented in this guide suggests that this compound is a potent and selective RET inhibitor with a promising profile against clinically relevant solvent front resistance mutations. Its superior in vitro and in vivo activity against G810-mutant RET, compared to first-generation selective inhibitors, warrants further investigation. The provided experimental frameworks and comparative data position this compound as a strong candidate for continued development as a next-generation therapy for RET-driven cancers.
References
- 1. Stop fRETting the Target: Next-Generation RET Inhibitors Have Arrived - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Emerging RET Inhibitors: Overcoming Resistance in RET-Altered Cancers [synapse.patsnap.com]
- 6. RET aberrant cancers and RET inhibitor therapies: Current state-of-the-art and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The next-generation RET inhibitor TPX-0046 is active in drug-resistant and naïve RET-driven cancer models. - ASCO [asco.org]
- 8. RET inhibitor - Wikipedia [en.wikipedia.org]
Comparative Analysis of RET Inhibitors on Tumor Growth: Cabozantinib vs. A Selective RET Inhibitor
A Note to Our Audience: Initial searches for the compound "Ret-IN-13" did not yield any publicly available scientific data. This may indicate that it is a very new or internally designated compound not yet described in published literature. To provide a comprehensive and data-driven comparison as requested, this guide will analyze the multi-kinase inhibitor cabozantinib against a well-characterized and clinically approved selective RET inhibitor, selpercatinib (formerly LOXO-292) . This comparison will serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic landscape of RET-driven cancers.
Executive Summary
This guide provides a detailed comparative analysis of cabozantinib and selpercatinib, two distinct therapeutic agents targeting the RET (Rearranged during Transfection) proto-oncogene, a key driver in various cancers. While both drugs have demonstrated efficacy in treating RET-altered tumors, they differ significantly in their mechanism of action, selectivity, and consequently, their clinical activity and safety profiles. Cabozantinib is a multi-kinase inhibitor with activity against MET, VEGFR2, and RET, among others, whereas selpercatinib is a highly selective RET inhibitor. This guide presents a side-by-side comparison of their effects on tumor growth, supported by quantitative data, detailed experimental protocols, and visualizations of the signaling pathways they modulate.
Mechanism of Action
Cabozantinib: As a multi-kinase inhibitor, cabozantinib exerts its anti-tumor effects by simultaneously blocking several signaling pathways involved in tumor growth, angiogenesis, and metastasis.[1][2] Its inhibitory activity against MET and VEGFR2, in addition to RET, contributes to its broad-spectrum efficacy but also to a wider range of off-target effects.[1][3]
Selpercatinib: In contrast, selpercatinib is a next-generation, highly selective inhibitor of RET kinase.[4] Its design focuses on specifically targeting wild-type RET, various RET fusions, and activating point mutations, including those that confer resistance to older multi-kinase inhibitors.[4][5] This high selectivity is intended to maximize on-target efficacy while minimizing off-target toxicities.
Signaling Pathway Diagram
References
- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RET Inhibitors in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RET inhibitor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Ret-IN-13
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent research compounds like Ret-IN-13 are paramount to ensuring laboratory safety and environmental protection. This compound, a potent quinoline-based RET inhibitor, requires meticulous disposal procedures due to its hazardous properties. This guide provides a comprehensive, step-by-step approach to its proper disposal, aligning with standard laboratory safety protocols and regulatory guidelines.
Key Safety and Disposal Information for this compound
Adherence to the safety protocols outlined in the Safety Data Sheet (SDS) is the first step in the safe handling and disposal of this compound. The following table summarizes the critical safety and disposal information.
| Identifier | CAS Number | GHS Classification | Hazard Statements | Precautionary Disposal Statements |
| This compound | 2684258-54-4 | Acute toxicity, Oral (Category 4)Acute aquatic toxicity (Category 1)Chronic aquatic toxicity (Category 1) | H302: Harmful if swallowed.H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment.P391: Collect spillage.P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Experimental Protocol for the Disposal of this compound
Given the potent nature of this compound and its classification as hazardous, a specific, validated inactivation or neutralization protocol is not publicly available. Therefore, the standard and safest method of disposal is through a licensed hazardous waste disposal company. The following protocol outlines the necessary steps for preparing this compound waste for collection.
Objective: To safely collect, label, and store this compound waste for proper disposal by a certified environmental management vendor.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.
-
Designated hazardous waste container (sealable, chemically compatible, and clearly labeled).
-
Secondary containment (e.g., a larger, chemically resistant bin or tray).
-
Hazardous waste labels.
Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1]
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated tips, gloves) in a designated, sealable, and appropriately labeled hazardous waste container.
-
For solutions containing this compound, use a designated, leak-proof, and sealable liquid hazardous waste container. Ensure the container is compatible with the solvent used.
-
-
Container Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
Identify the contents, including "this compound" and the solvent (if applicable). List all components of the waste.
-
Indicate the approximate concentration or quantity of this compound.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Place the primary waste container in secondary containment to prevent spills.
-
Store in a cool, well-ventilated area away from incompatible materials.[1]
-
-
Disposal Request:
-
Once the waste container is full or has reached the accumulation time limit set by your institution, contact your EHS office to arrange for a pickup.
-
Do not dispose of this compound down the drain or in the regular trash.[1] This is critical to prevent environmental contamination, as the compound is very toxic to aquatic life.[1]
-
-
Spill Management:
-
In case of a spill, evacuate the immediate area and prevent others from entering.
-
If safe to do so, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste.
-
Ventilate the area and wash the spill site after cleanup is complete.
-
Report the spill to your laboratory supervisor and EHS office.
-
Visualizing the Disposal Workflow for this compound
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific guidelines and the most current Safety Data Sheet for any chemical you are working with.
References
Personal protective equipment for handling Ret-IN-13
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ret-IN-13. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Chemical Identifier:
-
Name: this compound
-
CAS No.: 2684258-54-4
-
Molecular Formula: C₃₂H₃₃F₄N₅O₃
-
Molecular Weight: 611.63
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Signal Word: Warning
Hazard Statements:
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.[1][2]
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from splashes, dust, and aerosols. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | Prevents skin contact with the chemical. |
| Body Protection | Impervious clothing (e.g., lab coat). | Protects skin and personal clothing from contamination. |
| Respiratory | Suitable respirator. | Prevents inhalation of dust or aerosols. Use in well-ventilated areas or with local exhaust ventilation.[1] |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure or environmental release.
Handling:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands thoroughly after handling.[1]
-
Use only in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[1]
Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures: -20°C (as powder) or -80°C (in solvent).[1]
-
Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
First Aid Measures
In case of exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1] |
| Eye Contact | Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Call a physician.[1] |
| Inhalation | Immediately relocate to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Avoid release to the environment.[1]
-
Collect any spillage.[1]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
PPE Selection Logic
This diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision Diagram for PPE Selection.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
